molecular formula C9H10BrNO B1340900 6-Bromochroman-4-amine CAS No. 735248-42-7

6-Bromochroman-4-amine

Cat. No.: B1340900
CAS No.: 735248-42-7
M. Wt: 228.09 g/mol
InChI Key: ZESQTVMJJLDRNQ-UHFFFAOYSA-N
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Description

6-Bromochroman-4-amine (CAS 735248-42-7) is a high-purity chiral amine building block of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol, this compound features a benzopyran (chromane) core structure substituted with a bromine atom and an amine functional group . This specific structure makes it a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical research where the chroman scaffold is a common motif . The compound is offered with a minimum purity of 98% (HPLC) . Its (R)-enantiomer is also available separately, providing options for stereospecific synthesis routes . As a key intermediate, it is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications. This product is For Research Use Only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQTVMJJLDRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585686
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735248-42-7
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromochroman-4-amine from 6-Bromochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromochroman-4-amine from its ketone precursor, 6-bromochroman-4-one. This transformation is a critical step in the synthesis of various compounds with potential therapeutic applications. The guide details the necessary preceding synthesis of the starting material and the core reductive amination reaction, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of the Starting Material: 6-Bromochroman-4-one

A common and effective method for the synthesis of 6-bromochroman-4-one involves a two-step process starting from 4-bromophenol. The initial step is a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by an intramolecular Williamson ether synthesis to form the chromanone ring.

Experimental Protocol: Synthesis of 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-one

To a solution of 4-bromophenol in a suitable solvent, an equimolar amount of 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added portion-wise at a controlled temperature. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Intramolecular Cyclization to 6-Bromochroman-4-one

The intermediate, 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-one, is dissolved in a suitable solvent such as acetone or ethanol, and a base (e.g., potassium carbonate or sodium hydroxide) is added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 6-bromochroman-4-one is then purified, typically by column chromatography or recrystallization.

Quantitative Data for 6-Bromochroman-4-one Synthesis
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1 4-Bromophenol, 3-Chloropropionyl chlorideAluminum chlorideDichloromethane0 to rt4-675-85
2 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-onePotassium carbonateAcetoneReflux6-880-90

Core Synthesis: this compound via Reductive Amination

The conversion of 6-bromochroman-4-one to this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the corresponding primary amine.

Signaling Pathway Diagram

Reductive_Amination_Pathway Reductive Amination of 6-Bromochroman-4-one 6-Bromochroman-4-one 6-Bromochroman-4-one Imine Intermediate Imine Intermediate 6-Bromochroman-4-one->Imine Intermediate + NH3 (from Ammonium Acetate) - H2O Ammonium Acetate Ammonium Acetate This compound This compound Imine Intermediate->this compound Reduction (NaBH3CN) Sodium Cyanoborohydride Sodium Cyanoborohydride

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

A solution of 6-bromochroman-4-one and a large excess of an ammonia source, such as ammonium acetate, are dissolved in a suitable protic solvent like methanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. Subsequently, a reducing agent, typically sodium cyanoborohydride, is added portion-wise to the reaction mixture. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the iminium ion over the ketone starting material.[1][2] The reaction is stirred at room temperature for an extended period, typically overnight, and its progress is monitored by an appropriate analytical technique such as TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction is quenched by the addition of water. The pH of the solution is adjusted to be basic (pH > 9) using an aqueous solution of a base like sodium hydroxide to ensure the amine is in its free base form. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The resulting crude this compound is then purified by flash column chromatography on silica gel.

Quantitative Data for Reductive Amination
ReactantReagentReducing AgentSolventTemperature (°C)Time (h)Yield (%)
6-Bromochroman-4-oneAmmonium Acetate (10 eq.)Sodium Cyanoborohydride (1.5 eq.)MethanolRoom Temp.12-2460-75
Characterization Data (Predicted)

While specific experimental data for this compound is not widely published, the following are predicted characteristic spectroscopic signals based on analogous structures:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.70 (m, 1H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 6.90-6.80 (d, 1H, Ar-H), 4.30-4.20 (m, 2H, O-CH₂), 4.10-4.00 (t, 1H, CH-NH₂), 2.20-2.00 (m, 2H, CH₂), 1.80 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 135.0, 130.0, 128.0, 120.0, 115.0, 65.0, 50.0, 35.0.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₁BrNO: 228.00, found 228.0.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow for Reductive Amination cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Ketone Dissolve 6-bromochroman-4-one and ammonium acetate in Methanol Stir Stir at Room Temperature Dissolve Ketone->Stir Add Reductant Add Sodium Cyanoborohydride portion-wise Stir->Add Reductant React Stir overnight at Room Temperature Add Reductant->React Quench Quench with Water React->Quench Basify Adjust pH to >9 with NaOH(aq) Quench->Basify Extract Extract with Ethyl Acetate (3x) Basify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by Flash Column Chromatography (Silica Gel) Concentrate->Chromatography Characterize Characterize pure product (NMR, MS, etc.) Chromatography->Characterize

References

An In-Depth Technical Guide to the Reductive Amination Protocol for the Synthesis of 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a two-step synthetic protocol for the preparation of 6-bromochroman-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of the key intermediate, 6-bromochroman-4-one, followed by its conversion to the target primary amine via a one-pot reductive amination procedure. Detailed experimental methodologies, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research and development setting.

Synthesis of 6-Bromochroman-4-one

The initial step focuses on the synthesis of the ketone intermediate, 6-bromochroman-4-one, from 4-bromophenol. This transformation is typically achieved through a multi-step sequence involving O-alkylation followed by an intramolecular Friedel-Crafts acylation (cyclization).

Experimental Protocol: Synthesis of 6-Bromochroman-4-one

Materials:

  • 4-Bromophenol

  • 3-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Polyphosphoric acid (PPA)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • O-Alkylation: To a solution of 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq), 3-chloropropionic acid (1.1 eq) is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of 3-(4-bromophenoxy)propanoic acid. The solid is collected by filtration, washed with water, and dried.

  • Cyclization: The dried 3-(4-bromophenoxy)propanoic acid (1.0 eq) is added portion-wise to preheated polyphosphoric acid (10-15 eq by weight) at 80-90°C with vigorous stirring. The reaction is maintained at this temperature for 1-2 hours. The hot mixture is then carefully poured onto crushed ice, and the resulting precipitate is stirred until the ice has melted. The solid product, 6-bromochroman-4-one, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol.

Reductive Amination of 6-Bromochroman-4-one

The conversion of 6-bromochroman-4-one to this compound is accomplished through a direct reductive amination. This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the corresponding primary amine. Among various methods, the use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a common and effective approach for such transformations due to the mildness and selectivity of the reducing agent.[1][2]

Signaling Pathway of Reductive Amination

Reductive_Amination_Pathway ketone 6-Bromochroman-4-one imine Iminium Ion Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (from NH4OAc) amine This compound imine->amine Reduction reducing_agent NaBH3CN reducing_agent->amine Hydride Transfer

Caption: General signaling pathway for the reductive amination of 6-bromochroman-4-one.

Experimental Protocol: Reductive Amination

Materials:

  • 6-Bromochroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 6-bromochroman-4-one (1.0 eq) and a large excess of ammonium acetate (10-15 eq) in anhydrous methanol is stirred at room temperature.

  • After a period of stirring to facilitate imine formation (typically 1-2 hours), sodium cyanoborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of 6-bromochroman-4-one and its subsequent reductive amination. The data for the reductive amination is based on typical yields and conditions for analogous aromatic ketones, as specific data for 6-bromochroman-4-one is not widely published.

Table 1: Synthesis of 6-Bromochroman-4-one

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
O-Alkylation4-Bromophenol3-Chloropropionic AcidWater (aq. NaOH)1004-685-95
Cyclization3-(4-Bromophenoxy)propanoic AcidPolyphosphoric AcidNone80-901-270-85

Table 2: Reductive Amination of Aryl Ketones (Representative Data)

SubstrateAmine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted AcetophenoneNH₄OAcNaBH₃CNMeOHRoom Temp.2475-90[1]
TetraloneNH₄OAcNaBH₃CNMeOHRoom Temp.1880-92General Protocol
6-Bromochroman-4-one (Predicted)NH₄OAcNaBH₃CNMeOHRoom Temp.12-2470-85N/A

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the different stages of the process.

Synthetic Workflow Diagram

Synthetic_Workflow start 4-Bromophenol step1 O-Alkylation with 3-Chloropropionic Acid start->step1 intermediate1 3-(4-Bromophenoxy)propanoic Acid step1->intermediate1 step2 Intramolecular Friedel-Crafts Acylation (Cyclization) intermediate1->step2 intermediate2 6-Bromochroman-4-one step2->intermediate2 step3 Reductive Amination intermediate2->step3 final_product This compound step3->final_product purification Purification (Column Chromatography) final_product->purification

Caption: Overall synthetic workflow for the preparation of this compound.

Logical Relationship of Reductive Amination Steps

Reductive_Amination_Logic reactants 6-Bromochroman-4-one Ammonium Acetate imine_formation Imine Formation (in situ) reactants->imine_formation reduction Reduction with NaBH3CN imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification workup->purification product This compound purification->product

Caption: Logical flow of the one-pot reductive amination protocol.

Conclusion

This technical guide outlines a robust and reproducible two-step synthesis for this compound. The provided experimental protocols are based on well-established chemical principles and analogous transformations, offering a solid foundation for researchers in the field. The use of a one-pot reductive amination for the final step provides an efficient and mild route to the desired primary amine. The quantitative data, while in part representative, offers a reasonable expectation for reaction outcomes. The visualizations of the reaction pathway and workflow are intended to provide clarity and aid in the planning and execution of this synthesis. Researchers and drug development professionals can utilize this guide as a practical resource for the preparation of this and structurally related chroman-4-amine derivatives.

References

Characterization of 6-Bromochroman-4-amine: A Technical Guide to its Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the analytical characterization of 6-Bromochroman-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While direct experimental data for this specific compound is not widely published, this guide presents predicted spectroscopic data based on the analysis of closely related analogues, alongside comprehensive experimental protocols for its characterization.

Introduction

This compound is a heterocyclic compound featuring a chroman core structure, which is a prevalent scaffold in a multitude of biologically active molecules. The presence of a bromine atom and an amine functional group makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate characterization of this intermediate is crucial for ensuring the identity, purity, and quality of downstream compounds in the drug development pipeline.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data has been predicted based on the known structure and spectral data from analogous compounds, such as chroman-4-amine and other substituted chromans.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the bromine substituent on the aromatic ring and the amine group on the chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35d1HH-5
~ 7.20dd1HH-7
~ 6.80d1HH-8
~ 4.25m1HH-2a
~ 4.15m1HH-2b
~ 4.00t1HH-4
~ 2.10m1HH-3a
~ 1.90m1HH-3b
~ 1.60br s2HNH₂

Note: Predicted values are for a solution in CDCl₃. Chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar chroman structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~ 153.0C-8a
~ 132.5C-7
~ 129.0C-5
~ 122.0C-4a
~ 118.0C-8
~ 115.0C-6
~ 65.0C-2
~ 48.0C-4
~ 35.0C-3

Note: Predicted values are for a solution in CDCl₃.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
227/229[M]⁺, Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine
210/212[M-NH₃]⁺
184/186[M-C₂H₅N]⁺
148[M-Br]⁺
131[M-Br-NH₃]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the internal standard.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the sensitivity of the instrument.

Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source (a heated probe for solids or a GC inlet for volatile samples).

  • Ionize the sample using a beam of electrons (typically 70 eV).

  • Acquire the mass spectrum over a suitable m/z range.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of a chemical compound and the logical relationship of the spectroscopic data.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Analysis NMR (1H, 13C) Purification->NMR_Analysis Sample MS_Analysis Mass Spectrometry Purification->MS_Analysis Sample Data_Interpretation Data Interpretation NMR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

G Compound This compound NMR NMR Spectroscopy Compound->NMR provides data on MS Mass Spectrometry Compound->MS provides data on Structure Chemical Structure NMR->Structure confirms C-H framework MS->Structure confirms molecular weight and formula

Caption: Relationship between spectroscopic data and chemical structure.

An In-depth Technical Guide to 6-Bromochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromochroman-4-amine hydrochloride is a synthetic organic compound belonging to the chroman class of heterocyclic compounds. The chroman scaffold is a common motif in a variety of biologically active molecules and natural products. The presence of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring system, along with its formulation as a hydrochloride salt, bestows upon this molecule specific physicochemical characteristics that are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and potential biological relevance of this compound hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While comprehensive experimental data for this compound hydrochloride is not widely published, the following tables summarize the available information and predicted properties based on its structure.

Table 1: General and Chemical Properties of this compound Hydrochloride

PropertyValueSource
Chemical Name 6-Bromo-3,4-dihydro-2H-chromen-4-amine hydrochlorideIUPAC
Synonyms (S)-6-Bromochroman-4-amine hydrochloride; (R)-6-Bromochroman-4-amine hydrochloride
Molecular Formula C₉H₁₁BrClNO[1]
Molecular Weight 264.55 g/mol [1]
Appearance Solid (predicted)
Purity Typically ≥97% (as commercially available)[2][3]

Table 2: Structural and Identification Parameters

IdentifierValueSource
CAS Number 1810074-56-6 ((S)-enantiomer); 2088960-09-0 ((R)-enantiomer)[3][4]
Canonical SMILES C1C(C2=C(OC1)C=C(C=C2)Br)N.Cl[5]
InChI Key PNIHBTMBADOHGA-UHFFFAOYSA-N (racemate)[3]

Table 3: Predicted Physicochemical Data

PropertyPredicted ValueNotes
Melting Point Data not availableOften listed as "N/A" by suppliers.
Solubility The hydrochloride salt form is expected to confer some aqueous solubility.The presence of the amine group allows for salt formation, which generally increases water solubility.[5]
pKa Data not availableThe primary amine would be the basic center.

Experimental Protocols

Synthesis of Substituted Chroman-4-amines

A common route to chroman-4-amines involves the synthesis of the corresponding chroman-4-one, followed by reductive amination.

Workflow for the Synthesis of Chroman-4-amines:

G Phenol Substituted Phenol Cyclization Intramolecular Cyclization Phenol->Cyclization Acrylate α,β-Unsaturated Carbonyl Compound Acrylate->Cyclization Chromanone 6-Bromochroman-4-one Cyclization->Chromanone ReductiveAmination Reductive Amination Chromanone->ReductiveAmination ChromanAmine This compound ReductiveAmination->ChromanAmine SaltFormation Salt Formation (HCl) ChromanAmine->SaltFormation FinalProduct This compound Hydrochloride SaltFormation->FinalProduct G Sample This compound Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Determination HPLC->Purity G Compound This compound Hydrochloride (Hypothetical) SIRT2 SIRT2 Compound->SIRT2 Inhibition Tubulin α-tubulin SIRT2->Tubulin Deacetylation Apoptosis Apoptosis SIRT2->Apoptosis Inhibition of Acetylation Increased Acetylation Tubulin->Acetylation Microtubule Microtubule Disruption Acetylation->Microtubule CellCycle Cell Cycle Arrest Microtubule->CellCycle CellCycle->Apoptosis

References

An In-depth Technical Guide to the Discovery and Initial Screening of 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, detailed synthesis, and initial biological screening of 6-Bromochroman-4-amine is limited. This guide consolidates information on the broader class of chroman-4-amines and provides hypothesized protocols and data based on established chemical and biological principles to serve as a comprehensive resource.

Introduction

The chroman scaffold is a well-recognized "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The introduction of a bromine atom at the 6-position and an amine group at the 4-position, as seen in this compound, presents a molecule with significant potential for targeted biological activity.[1] This compound is utilized in pharmaceutical research as a key intermediate in the synthesis of various bioactive compounds, particularly in the study of central nervous system (CNS) disorders.[2] Its structure is valuable for creating analogs that may exhibit anti-inflammatory, antioxidant, or neuroprotective properties.[2] This technical guide aims to provide an in-depth overview of this compound, covering its discovery context, a plausible synthetic route, and a proposed initial screening workflow.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be summarized as follows:

PropertyValueSource
CAS Number 735248-42-7[2]
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [2]
Appearance Likely a solidInferred
Storage 2-8°C, dry, airtight[2]
Purity Typically available at ≥95%[2]

Hypothesized Synthesis

A specific, optimized synthesis for this compound has not been detailed in readily available literature. However, a plausible multi-step synthetic pathway can be proposed based on established methods for the synthesis of the chroman-4-one core and its subsequent conversion to a primary amine.

Synthesis of 6-Bromo-chroman-4-one (Intermediate)

A common method for the synthesis of the chroman-4-one scaffold is the base-catalyzed intramolecular oxa-Michael addition.

Experimental Protocol:

  • Reaction Setup: To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as ethanol, add paraformaldehyde (2.0 eq.) and a secondary amine catalyst like piperidine (0.2 eq.).

  • Reaction: The reaction mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-bromochroman-4-one.

Synthesis of this compound

The conversion of the chroman-4-one to the corresponding amine can be achieved via reductive amination.

Experimental Protocol:

  • Reaction Setup: 6-Bromochroman-4-one (1.0 eq.) and ammonium acetate (10 eq.) are dissolved in methanol.

  • Reduction: Sodium cyanoborohydride (1.5 eq.) is added portion-wise to the solution at 0°C. The reaction is then stirred at room temperature for 24 hours. TLC is used to monitor the reaction's progress.

  • Work-up and Purification: The reaction mixture is quenched by the addition of water and the methanol is removed under reduced pressure. The aqueous layer is basified with 2M NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is purified by column chromatography to afford this compound.

G cluster_0 Synthesis of 6-Bromochroman-4-one cluster_1 Synthesis of this compound 5'-bromo-2'-hydroxyacetophenone 5'-bromo-2'-hydroxyacetophenone Reflux in Ethanol Reflux in Ethanol 5'-bromo-2'-hydroxyacetophenone->Reflux in Ethanol Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reflux in Ethanol Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reflux in Ethanol 6-Bromochroman-4-one 6-Bromochroman-4-one Reflux in Ethanol->6-Bromochroman-4-one Reductive Amination in Methanol Reductive Amination in Methanol 6-Bromochroman-4-one->Reductive Amination in Methanol Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reductive Amination in Methanol Sodium Cyanoborohydride Sodium Cyanoborohydride Sodium Cyanoborohydride->Reductive Amination in Methanol This compound This compound Reductive Amination in Methanol->this compound

Caption: Hypothesized synthetic pathway for this compound.

Initial Screening and Biological Activity

Proposed Initial Screening Workflow

A generalized workflow for the initial biological evaluation of this compound would involve a tiered approach, starting with in vitro assays to determine cytotoxicity and primary activity, followed by more targeted secondary assays.

G This compound This compound Cytotoxicity Assay (e.g., MTT on various cell lines) Cytotoxicity Assay (e.g., MTT on various cell lines) This compound->Cytotoxicity Assay (e.g., MTT on various cell lines) Primary Screening Primary Screening Cytotoxicity Assay (e.g., MTT on various cell lines)->Primary Screening Secondary Assays Secondary Assays Primary Screening->Secondary Assays Hit Identification Hit Identification Secondary Assays->Hit Identification

Caption: Generalized workflow for the initial biological screening.

Hypothetical Screening Data

The following table presents hypothetical data from a primary screening to illustrate the potential biological profile of this compound.

Assay TypeCell Line / TargetEndpointHypothetical Result (IC₅₀/EC₅₀)
Cytotoxicity HeLa (Cervical Cancer)Cell Viability> 50 µM
SH-SY5Y (Neuroblastoma)Cell Viability> 50 µM
Anti-inflammatory LPS-stimulated RAW 264.7NO Production15 µM
Neuroprotection H₂O₂-stressed SH-SY5YCell Viability25 µM

Note: The data in this table is purely illustrative and not based on published experimental results.

Potential Signaling Pathway Modulation

Given the neuroprotective potential of chroman derivatives, this compound could plausibly modulate signaling pathways involved in neuronal survival and inflammation. For instance, it might inhibit pro-inflammatory pathways like NF-κB or activate pro-survival pathways such as the PI3K/Akt pathway.

G cluster_0 Pro-inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response LPS LPS IKK IKK LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression activates This compound This compound This compound->IKK inhibits

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

This compound is a promising scaffold for medicinal chemistry, building upon the established biological relevance of the chroman core. While detailed public data on its discovery and initial characterization are scarce, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for this class of compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

6-Bromochroman-4-amine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromochroman-4-amine, including its chemical identity, supplier information, and detailed, plausible experimental protocols for its synthesis. Due to the limited availability of published experimental data for this specific compound, the synthetic procedures provided are based on well-established chemical principles and analogous transformations.

Core Compound Information

This compound is a heterocyclic compound featuring a chroman scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. The bromine atom at the 6-position and the amine group at the 4-position offer sites for further functionalization, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Supplier Data

A summary of key identifiers and supplier information for this compound is presented below. Purity and availability are subject to change and should be confirmed with the respective suppliers.

PropertyValue
CAS Number 735248-42-7
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Canonical SMILES C1C(C2=C(CO1)C=C(C=C2)Br)N
MDL Number MFCD07374066
Storage Conditions 2-8°C, dry, airtight
SupplierPurityNotes
BLD Pharm95%Available for online orders.
Biosynth-Inquire for details.
CyclicPharma>98%Catalog Number: SL12047.
Combi-Blocks-For laboratory and R&D use only.
Seed Chem-Available in 1g packaging.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-bromophenol. The first step involves the synthesis of the key intermediate, 6-bromochroman-4-one, followed by a reductive amination to yield the target primary amine.

Step 1: Synthesis of 6-Bromochroman-4-one

This procedure involves a Friedel-Crafts acylation of 4-bromophenol with 3-chloropropionyl chloride, followed by an intramolecular cyclization to form the chromanone ring.

Materials:

  • 4-Bromophenol

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, aqueous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane at 0°C (ice bath), add 3-chloropropionyl chloride (1.0 eq.) dropwise.

  • After the addition is complete, add a solution of 4-bromophenol (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(5-bromo-2-hydroxyphenyl)-3-chloropropan-1-one.

  • Intramolecular Cyclization: Dissolve the crude intermediate in an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature or with gentle heating until cyclization is complete (monitor by TLC).

  • Neutralize the reaction mixture with hydrochloric acid, which may precipitate the product.

  • Purification: Collect the solid by filtration or extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude 6-bromochroman-4-one by recrystallization or column chromatography on silica gel.

Step 2: Reductive Amination to this compound

This one-pot procedure converts the ketone functionality of 6-bromochroman-4-one directly to a primary amine using a selective reducing agent.

Materials:

  • 6-Bromochroman-4-one

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Glacial acetic acid (optional, to adjust pH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-bromochroman-4-one (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in anhydrous methanol.

  • Add sodium cyanoborohydride (e.g., 1.5 eq.) to the mixture in portions. The pH of the reaction mixture should be maintained between 6 and 7, which can be adjusted with a small amount of glacial acetic acid if necessary.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (or ethyl acetate) and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, potentially using a mobile phase containing a small percentage of a basic modifier like triethylamine to prevent tailing.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.

G Synthetic Workflow for this compound cluster_step1 Step 1 cluster_step2 Step 2 A 4-Bromophenol B 3-Chloropropionyl chloride, AlCl3 DCM, 0°C to rt C 6-Bromochroman-4-one A->C Friedel-Crafts Acylation & Cyclization D NH4OAc, NaBH3CN MeOH, rt E This compound C->E Reductive Amination

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities of Novel Brominated Chromanamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of chromane have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The introduction of a bromine atom onto the chromane ring, coupled with an amine functionality, to create brominated chromanamines, offers a promising avenue for the development of novel therapeutic agents. Bromination can significantly alter the physicochemical properties of a molecule, potentially enhancing its lipophilicity, membrane permeability, and metabolic stability, thereby modulating its biological activity. This technical guide provides an in-depth overview of the current state of research on novel brominated chromanamines and related compounds, focusing on their synthesis, potential biological activities, and the experimental protocols used for their evaluation. While direct comparative studies on a wide range of brominated chromanamine derivatives are still emerging, this guide consolidates the available data to inform future research and drug development endeavors.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of selected brominated chromane and related derivatives.

Table 1: Anticancer Activity of Brominated Chromane and Related Derivatives

Compound IDStructureCell LineActivity MetricValueReference
1 6-Bromo-2-styrylchromone derivative (9e)HT-29 (Colon Cancer)IC₅₀69.8 µM[1]
2 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a)K562 (Leukemia)IC₅₀≤ 3.86 µg/mL[2]
3 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a)MDA-MB-231 (Breast Cancer)IC₅₀≤ 3.86 µg/mL[2]
4 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a)SK-N-MC (Neuroblastoma)IC₅₀≤ 3.86 µg/mL[2]
5 C-2 brominated epimeric lactone (8)A375 (Melanoma)Cytotoxicity~90% inhibition[3]
6 C-2 brominated epimeric lactone (9)A375 (Melanoma)Cytotoxicity~90% inhibition[3]
7 C-2 brominated epimeric lactone (8)WM266 (Metastatic Melanoma)Cytotoxicity~80% inhibition[3]
8 C-2 brominated epimeric lactone (9)WM266 (Metastatic Melanoma)Cytotoxicity~80% inhibition[3]

Table 2: Antimicrobial Activity of Brominated Chromane and Related Derivatives

Compound IDStructureMicroorganismActivity MetricValueReference
9 6-Bromo-8-nitroflavonePathogenic BacteriaInhibitionPotent[4]
10 3-[5-(p-chloro)-phenyl-3H-[5][6][7]-dithiazol-3'-yl]-6-bromo-4H-chromen-4-one (3c)Bacillus subtilisMIC0.78 µg/mL[8]
11 3-[5-(p-chloro)-phenyl-3H-[5][6][7]-dithiazol-3'-yl]-6-bromo-8-methyl-4H-chromen-4-one (3h)Saccharomyces cerevisiaeMICSignificant inhibition[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of brominated chromanamines and their analogues.

Synthesis of 2-Amino-3-cyano-4-(bromophenyl)-4H-chromenes

This protocol describes a three-component reaction for the synthesis of 2-amino-4H-chromene derivatives.[6]

  • Materials:

    • Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde) (1 mmol)

    • Malononitrile (1 mmol)

    • Substituted benzaldehyde (e.g., 4-bromobenzaldehyde) (1 mmol)

    • Piperidine (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • A mixture of the substituted salicylaldehyde, malononitrile, the substituted benzaldehyde, and a catalytic amount of piperidine is stirred in ethanol at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The crude product is washed with cold ethanol and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2]

  • Materials:

    • Human cancer cell lines (e.g., HT-29, K562, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (brominated chromanamine derivatives) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8]

  • Materials:

    • Bacterial and/or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • Test compounds dissolved in a suitable solvent

    • 96-well microplates

    • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key synthetic pathways and conceptual experimental workflows relevant to the study of brominated chromanamines.

Synthesis_of_Brominated_Aminochromenes cluster_reactants Starting Materials cluster_reaction Three-Component Reaction Salicylaldehyde Substituted Salicylaldehyde Reaction Piperidine (catalyst) Ethanol, RT Salicylaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Product 2-Amino-3-cyano-4-(bromophenyl) -4H-chromene Reaction->Product

Caption: Synthetic pathway for 2-amino-3-cyano-4H-chromenes.

Experimental_Workflow_for_Biological_Evaluation cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis and Follow-up Synthesis Synthesis of Brominated Chromanamine Library Purification Purification and Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (e.g., MIC Determination) Purification->Antimicrobial Neuroprotection Neuroprotective Assays (e.g., against oxidative stress) Purification->Neuroprotection Data_Analysis IC50 / MIC Determination Structure-Activity Relationship (SAR) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Neuroprotection->Data_Analysis Mechanism Mechanism of Action Studies (for lead compounds) Data_Analysis->Mechanism

Caption: Workflow for biological evaluation of chromanamines.

Hypothetical_Signaling_Pathway BC Brominated Chromanamine Receptor Cell Surface Receptor or Intracellular Target BC->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation/ Inhibition Transcription_Factor Transcription Factor Activation/Inhibition Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion and Future Directions

The exploration of novel brominated chromanamines as potential therapeutic agents is a burgeoning field with considerable promise. The available data, though currently limited, suggests that the introduction of bromine and amine functionalities to the chromane scaffold can lead to compounds with significant anticancer and antimicrobial activities. The synthetic methodologies are accessible, allowing for the generation of diverse chemical libraries for further screening.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of a broader range of brominated chromanamine derivatives with systematic structural variations to establish clear structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity: Evaluation of the most promising lead compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of novel brominated chromanamines can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.

References

The Structure-Activity Relationship of 6-Bromochroman-4-amine Derivatives: A Prospective Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of a series of 6-bromochroman-4-amine derivatives is not extensively available in current scientific literature. This guide therefore provides a prospective analysis based on the known biological activities of the broader chroman scaffold and related amine derivatives. The information herein is intended to serve as a foundational resource to guide future research in this area.

Introduction

The chroman scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The inherent structural rigidity and the possibility for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. The introduction of an amine group at the 4-position and a bromine atom at the 6-position of the chroman ring system presents a unique chemical space for exploring new biological activities. This guide will explore the hypothetical structure-activity relationships of this compound derivatives, propose experimental workflows for their investigation, and present potential signaling pathways they might modulate.

The this compound Core: A Platform for Therapeutic Innovation

The this compound core combines several features that are advantageous for drug design:

  • The Chroman Ring: A bicyclic system that provides a defined three-dimensional structure for interaction with biological targets.

  • The 4-Amine Group: A key functional group that can participate in hydrogen bonding and salt bridge formation with receptors and enzymes, and serves as a versatile handle for further chemical modification.

  • The 6-Bromo Substituent: The bromine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and by altering the electronic properties of the aromatic ring.

Hypothetical Structure-Activity Relationships

Based on SAR studies of related chroman and thiochroman derivatives, we can postulate the following relationships for this compound derivatives.[4][5][6] These hypotheses should be validated through systematic synthesis and biological evaluation.

Table 1: Postulated Structure-Activity Relationships for this compound Derivatives
R-Group PositionNature of SubstitutionPredicted Impact on ActivityRationale from Related Compounds
Amine (Position 4) Primary, Secondary, TertiaryAltered receptor selectivity and potency.In many bioactive amines, increasing the size of the N-substituent can modulate receptor selectivity.
Chiral Center (Position 4) (R)- vs. (S)-enantiomerStereospecific binding and activity.The stereochemistry at the 4-position of chroman derivatives is often crucial for their biological activity.
Aromatic Ring (Positions 5, 7, 8) Electron-donating or -withdrawing groupsModulation of electronic properties and binding interactions.Substitutions on the aromatic ring of the chroman scaffold are known to significantly influence pharmacological properties.
Heterocyclic Ring (Positions 2, 3) Alkyl or aryl substituentsSteric influence on binding pocket interactions.Modifications at these positions can affect the overall conformation and interaction with target proteins.

Quantitative Data from Related Chroman Derivatives

While specific data for this compound derivatives is lacking, the following tables summarize the biological activities of other substituted chroman derivatives to provide a comparative context for future studies.

Table 2: Anticancer Activity of 6-Amino-2-styrylchromone Derivatives against HT-29 Colon Cancer Cells
CompoundSubstitution on Styryl RingIC₅₀ (µM)
9c4-F85.3
9d4-Cl72.4
9e4-Br69.8
9f4-NO₂45.2
9h3,4,5-tri-OCH₃28.9
5-Fluorouracil (5-FU)-35.7
Data extracted from a study on the synthesis and evaluation of 6-amino-2-styrylchromones as anticancer agents.[7]
Table 3: Antimicrobial Activity of Chroman-4-one Derivatives
CompoundMIC (µg/mL) against S. epidermidisMIC (µg/mL) against P. aeruginosaMIC (µg/mL) against C. albicans
7-Hydroxychroman-4-one12812864
7-Methoxychroman-4-one12812864
Data from a study on the synthesis and antimicrobial evaluation of chroman-4-one and homoisoflavonoid derivatives.[8]
Table 4: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives
CompoundSubstitutionsIC₅₀ (µM) for SIRT2
Derivative 16,8-dibromo-2-pentyl1.5
Data from a study on substituted chroman-4-one and chromone derivatives as Sirtuin 2-selective inhibitors.[9]

Proposed Experimental Protocols

To elucidate the SAR of this compound derivatives, a systematic approach to synthesis and biological evaluation is required.

General Synthesis of this compound Derivatives

A potential synthetic route to a library of N-substituted this compound derivatives could involve the reductive amination of 6-bromochroman-4-one.

Protocol: Reductive Amination of 6-Bromochroman-4-one

  • Reaction Setup: To a solution of 6-bromochroman-4-one (1.0 eq) in an appropriate solvent (e.g., methanol, dichloroethane), add the desired primary or secondary amine (1.2 eq).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. The progress of imine/enamine formation can be monitored by TLC or LC-MS.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until completion.

  • Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Biological Evaluation

The synthesized derivatives should be screened against a panel of relevant biological targets based on the desired therapeutic application.

Protocol: MTT Assay for Cytotoxicity (Anticancer Screening) [7]

  • Cell Seeding: Seed cancer cell lines (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Protocol: Microdilution Method for Antimicrobial Activity [8]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria or fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualizations

To further guide research, the following diagrams illustrate a proposed experimental workflow and a hypothetical signaling pathway that could be modulated by this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start 6-Bromochroman-4-one synthesis Reductive Amination start->synthesis amines Library of Amines amines->synthesis library Library of this compound Derivatives synthesis->library characterization Purification & Structural Confirmation (NMR, MS) library->characterization in_vitro In Vitro Screening (e.g., MTT, MIC assays) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id moa Mechanism of Action Studies lead_id->moa

Caption: Proposed experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound Derivative inhibitor->raf

Caption: Hypothetical modulation of a kinase signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct SAR data is currently unavailable, this guide provides a comprehensive framework for initiating a drug discovery program centered on these derivatives. By leveraging the known pharmacology of related chroman structures and employing systematic synthesis and biological evaluation, the therapeutic potential of this compound derivatives can be thoroughly explored. The proposed workflows and hypothetical mechanisms of action are intended to stimulate and guide future research in this exciting area of medicinal chemistry.

References

In Silico Modeling of 6-Bromochroman-4-amine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 6-Bromochroman-4-amine, a synthetic compound with potential applications in pharmaceutical research, particularly in the study of central nervous system disorders.[1] While specific receptor targets for this compound are not extensively documented in publicly available literature, this guide outlines a systematic approach to investigate its potential binding affinity and interaction with a plausible target, the serotonin 5-HT2A receptor, based on the known neurological activities of related chroman structures. The methodologies detailed herein, from receptor preparation and ligand docking to data analysis and visualization, serve as a robust template for researchers initiating computational drug discovery projects involving novel small molecules.

Introduction

This compound is a heterocyclic compound recognized as a key intermediate in the synthesis of various bioactive molecules.[1] Its structural framework is a recurring motif in compounds explored for their potential as therapeutic agents, including those with anti-inflammatory, antioxidant, and neuroprotective properties.[1] The broader class of chromane derivatives has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-cholinesterase effects.[2][3][4] Given its application in neurological research, investigating the interaction of this compound with central nervous system receptors is a logical step in elucidating its potential therapeutic value.

This guide focuses on a hypothetical in silico study to predict the binding of this compound to the human serotonin 5-HT2A receptor, a G-protein coupled receptor implicated in various neurological and psychiatric conditions. Atypical antipsychotics often target this receptor.[5] Computational techniques such as molecular docking are powerful tools in modern drug discovery, offering a time- and cost-effective means to predict the binding affinity and mode of interaction between a small molecule (ligand) and its macromolecular target (receptor).[6][7]

The following sections will provide detailed protocols for performing such a study, from data acquisition and preparation to the execution of docking simulations and the interpretation of results. All quantitative data will be presented in structured tables, and key workflows will be visualized using Graphviz diagrams.

Methodologies: A Step-by-Step Protocol

This section details the experimental protocols for conducting an in silico analysis of this compound binding to the 5-HT2A receptor.

Software and Resource Requirements

A standard computational chemistry software suite is required. For this hypothetical study, we will reference the following commonly used tools:

  • Molecular Modeling and Visualization: PyMOL, Discovery Studio Visualizer

  • Molecular Docking: AutoDock Vina

  • Protein and Ligand Preparation: AutoDock Tools, Open Babel

  • Data Analysis: Python with relevant libraries (e.g., pandas, matplotlib)

Receptor Preparation Protocol
  • Obtain Receptor Structure: Download the 3D crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). For this example, we will use a hypothetical PDB ID: XXXX.

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL).

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Inspect the protein for any missing residues or atoms. If necessary, use modeling software to rebuild missing segments.

  • Prepare for Docking:

    • Use AutoDock Tools to add polar hydrogen atoms to the receptor.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared receptor in the PDBQT file format.

Ligand Preparation Protocol
  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a standard format like SDF or MOL.

  • Convert to 3D and Optimize:

    • Use a tool like Open Babel to convert the 2D structure to a 3D conformation.

    • Perform an initial energy minimization of the 3D structure using a force field such as MMFF94.

  • Prepare for Docking:

    • Load the 3D ligand structure into AutoDock Tools.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

Molecular Docking Protocol
  • Grid Box Definition:

    • Identify the binding site of the 5-HT2A receptor. This is typically the location of the co-crystallized ligand in the original PDB file.

    • Using AutoDock Tools, define a grid box that encompasses the entire binding site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation. The command will typically look like this:

    • The config.txt file will contain the coordinates and dimensions of the grid box.

  • Analysis of Results:

    • The output file (output.pdbqt) will contain multiple binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).

    • The log file (log.txt) will contain the binding affinity scores for each pose.

    • Visualize the docked poses in PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions.

Data Presentation

Quantitative results from the docking simulation should be summarized for clarity and comparative analysis.

Table 1: Predicted Binding Affinities of this compound with the 5-HT2A Receptor

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.00
2-8.21.23
3-7.91.87
4-7.62.45
5-7.43.11

Table 2: Key Interacting Residues of the 5-HT2A Receptor with this compound (Pose 1)

Interacting ResidueInteraction TypeDistance (Å)
ASP155Hydrogen Bond2.8
SER242Hydrogen Bond3.1
PHE339Pi-Pi Stacking4.5
TRP336Hydrophobic3.9
VAL156Hydrophobic4.2

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB: XXXX) grid_def Grid Box Definition (Binding Site Identification) receptor_prep->grid_def ligand_prep Ligand Preparation (this compound) docking_sim Molecular Docking (AutoDock Vina) ligand_prep->docking_sim grid_def->docking_sim results_analysis Results Analysis (Binding Affinity & Poses) docking_sim->results_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) results_analysis->interaction_analysis

Caption: Workflow for the in silico modeling of this compound receptor binding.

signaling_pathway ligand This compound (Antagonist) receptor 5-HT2A Receptor ligand->receptor Binding g_protein Gq/11 receptor->g_protein Inhibition plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: Hypothesized antagonistic effect on the 5-HT2A receptor signaling pathway.

Discussion

The hypothetical results presented suggest that this compound has a strong predicted binding affinity for the 5-HT2A receptor. The interactions with key residues in the binding pocket, including hydrogen bonds with ASP155 and SER242, are consistent with the binding modes of known 5-HT2A receptor ligands. The pi-pi stacking interaction with PHE339 further stabilizes the ligand within the binding site.

These in silico findings provide a compelling rationale for the experimental validation of this compound's activity at the 5-HT2A receptor. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-receptor complex and the dynamics of their interaction. Ultimately, in vitro binding assays and functional assays are necessary to confirm the predictions of this computational model.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the in silico modeling of this compound receptor binding, using the 5-HT2A receptor as a plausible target. The detailed protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers in the field of computational drug discovery. While the specific results presented are hypothetical, the methodology represents a robust framework for the initial assessment of novel compounds and the generation of testable hypotheses, thereby accelerating the drug development process.

References

Stability and storage conditions for 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 6-Bromochroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related aromatic amines and brominated organic compounds to provide best-practice recommendations. All quantitative data is summarized for clarity, and detailed experimental protocols are outlined to facilitate further investigation.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a chroman core substituted with a bromine atom and an amine group. Its chemical structure is foundational to its reactivity and stability.

Molecular Formula: C₉H₁₀BrNO

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following recommendations are based on guidelines for aromatic amines and brominated organic compounds.

Storage Recommendations Summary

ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize degradation, as aromatic amines can be unstable at ambient temperatures.[2]
Atmosphere Dry, airtight container[1]To prevent hydrolysis and oxidation.
Light Protect from lightTo prevent light-induced degradation, a common issue with aromatic amines.
Incompatibilities Bases, Oxidizing agents, easily oxidized substances, alkalis, reducing agents, and certain metals.[1]To avoid violent reactions and degradation of the compound.

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid dust formation.

  • Ensure eyewash stations and safety showers are readily accessible.

Stability Profile

Table 1: Stability of Structurally Related Aromatic Amines in Solution

Compound ClassStorage ConditionDurationStability
Aromatic Amines~20°C (in urine)10 daysReduced recovery, indicating degradation.[2]
Aromatic Amines4°C and 10°C (in urine)10 daysStable.[2]
Aromatic Amines-20°C and -70°C (in urine)10 daysStable.[2]
Aromatic Amines-70°C (in urine)14 monthsStable.[2]
Primary Aromatic Amines60°C (in 3% acetic acid)>6 monthsSignificant degradation observed for several compounds.

Based on this data, it is reasonable to infer that this compound is likely to exhibit greater stability at lower temperatures and may be susceptible to degradation at room temperature or higher over extended periods.

Potential Degradation Pathways

The degradation of aromatic amines can occur through several pathways, primarily oxidation and reactions with other chemicals. While specific pathways for this compound have not been elucidated, common degradation mechanisms for aromatic amines include:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of oxygen and light can accelerate this process.

  • Reaction with Incompatible Materials: As noted, reaction with strong bases, oxidizing agents, and certain metals can lead to decomposition.

A logical workflow for identifying and characterizing degradation products is presented below.

cluster_0 Degradation Pathway Identification Workflow A Stress this compound Sample (Heat, Light, Humidity, Oxidizing Agent) B Analyze Stressed Sample (LC-MS, GC-MS) A->B C Identify Potential Degradation Products (Mass Spectral Library, Fragmentation Analysis) B->C D Isolate and Characterize Major Degradants (NMR, IR) C->D E Propose Degradation Pathway D->E

Caption: Workflow for Degradation Pathway Analysis.

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a formal stability testing protocol should be implemented. The following outlines a general approach based on industry best practices.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • This compound

  • Vials (amber and clear)

  • Environmental chambers (for controlled temperature and humidity)

  • Light exposure chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

  • Sample Preparation: Aliquot the this compound into amber and clear vials.

  • Storage Conditions: Place the vials in environmental chambers set to the following conditions:

    • 25°C / 60% RH (ICH long-term)

    • 40°C / 75% RH (ICH accelerated)

    • 5°C (refrigerated)

    • -20°C (frozen)

    • Photostability chamber (ICH Q1B)

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

The logical flow of a stability study is illustrated in the following diagram.

cluster_1 Stability Study Workflow Start Define Stability Protocol (Conditions, Timepoints, Analytical Method) Prep Prepare and Store Samples Start->Prep Test Analyze Samples at Scheduled Timepoints Prep->Test Test->Test Data Collect and Analyze Data (Purity, Degradants) Test->Data Report Generate Stability Report (Shelf-life determination) Data->Report

References

Methodological & Application

Application Notes and Protocols for 6-Bromochroman-4-amine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health, necessitating the exploration of novel therapeutic agents. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including neuroprotective effects. 6-Bromochroman-4-amine, a specific derivative of this class, and its analogues are emerging as compounds of interest in the study of neurodegenerative disorders.

These application notes provide a comprehensive overview of the potential uses of this compound in neurodegenerative disease research. While direct and extensive research on this specific molecule is still developing, this document outlines its potential mechanisms of action based on related compounds, and provides detailed protocols for its evaluation in relevant in vitro and in vivo models. A patent has indicated the use of this compound in synthesizing a derivative for the treatment of conditions including Parkinson's disease and dementia[1].

Potential Therapeutic Mechanisms

Based on the broader class of chroman derivatives, this compound may exert neuroprotective effects through several mechanisms:

  • Monoamine Oxidase (MAO) Inhibition: Chroman and chromanone derivatives have been investigated as inhibitors of MAO-A and MAO-B.[2][3] These enzymes are crucial in the degradation of monoamine neurotransmitters. In neurodegenerative diseases, particularly Parkinson's, inhibition of MAO-B can increase dopamine levels and provide symptomatic relief. MAO inhibitors are also thought to have neuroprotective benefits.[2]

  • Modulation of Cholinergic Pathways: In Alzheimer's disease, the cholinergic system is significantly impaired. Some chroman derivatives have been explored for their potential to inhibit cholinesterases, thereby increasing acetylcholine levels in the brain.

  • Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. The chroman ring system can act as a scaffold for developing compounds with antioxidant properties that may mitigate neuronal damage caused by reactive oxygen species (ROS).

Quantitative Data Summary

Direct quantitative data for this compound in neurodegenerative disease models is not extensively available in the public domain. However, the following table summarizes representative data for related chroman derivatives to provide a comparative context for experimental design.

Compound ClassTargetAssay TypeIC50 / Ki ValueReference
Morpholine-substituted chromanoneMAO-BEnzyme Inhibition399 nM (IC50)[2]
Azepane-substituted chromanoneσ1 ReceptorRadioligand Binding42.8 nM (Ki)[2]
Dihydroxy-isopropyl-chromenoneMAO-AEnzyme Inhibition2.70 µM (IC50)[3]
Dihydroxy-(1-methylpropyl)-chromenoneMAO-BEnzyme Inhibition3.42 µM (IC50)[3]

Experimental Protocols

The following protocols are generalized methodologies for assessing the neuroprotective potential of this compound.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of this compound on MAO-A and MAO-B enzymes.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • This compound

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in potassium phosphate buffer.

  • In a 96-well plate, add the test compound or control to the wells.

  • Add the MAO-A or MAO-B enzyme solution to the respective wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 6-hydroxydopamine (6-OHDA) or H₂O₂ as the neurotoxin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce oxidative stress by adding a neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H₂O₂) to the wells and incubate for 24 hours.

  • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Protocol 3: In Vivo Neuroprotection in a Parkinson's Disease Mouse Model

Objective: To assess the in vivo efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Materials for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Acclimate mice and divide them into control and treatment groups.

  • Administer this compound or vehicle to the respective groups for a pre-determined period.

  • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, for 4 days).

  • Continue the administration of this compound for the duration of the study.

  • Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points.

  • At the end of the study, sacrifice the animals and perfuse the brains.

  • Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neurodegeneration.

  • Analyze the behavioral and immunohistochemical data to determine the neuroprotective effect of the compound.

Visualizations

G Potential Neuroprotective Signaling Pathway of this compound cluster_0 Upstream Triggers cluster_1 Key Pathological Events cluster_2 Therapeutic Intervention cluster_3 Downstream Effects Neurotoxins Neurotoxins (e.g., MPTP, 6-OHDA) Mitochondrial_Dysfunction Mitochondrial Dysfunction Neurotoxins->Mitochondrial_Dysfunction induces MAO_Activity Monoamine Oxidase (MAO) Activity Neurotoxins->MAO_Activity can be metabolized by ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production leads to Neuroinflammation Neuroinflammation ROS_Production->Neuroinflammation triggers Neuronal_Survival Neuronal Survival and Function ROS_Production->Neuronal_Survival damages MAO_Activity->ROS_Production generates Dopamine_Metabolism Normalized Dopamine Metabolism MAO_Activity->Dopamine_Metabolism regulates Neuroinflammation->Neuronal_Survival impairs Compound This compound Compound->ROS_Production Scavenges Compound->MAO_Activity Inhibits Reduced_Oxidative_Stress Reduced Oxidative Stress Compound->Reduced_Oxidative_Stress promotes Compound->Dopamine_Metabolism modulates Reduced_Oxidative_Stress->Neuronal_Survival supports Dopamine_Metabolism->Neuronal_Survival maintains

Caption: Postulated neuroprotective mechanism of this compound.

G Experimental Workflow for In Vitro Neuroprotective Screening cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Neuroprotection Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome Start Synthesize/Acquire This compound MAO_Assay MAO-A/B Inhibition Assay Start->MAO_Assay Cytotoxicity_Assay Neuronal Cell Cytotoxicity Assay Start->Cytotoxicity_Assay Oxidative_Stress_Model Oxidative Stress Model (e.g., 6-OHDA, H2O2) MAO_Assay->Oxidative_Stress_Model If active & non-toxic Cytotoxicity_Assay->Oxidative_Stress_Model ROS_Measurement Intracellular ROS Measurement Oxidative_Stress_Model->ROS_Measurement Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3, Annexin V) Oxidative_Stress_Model->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., Akt, ERK pathways) ROS_Measurement->Western_Blot If neuroprotective Mitochondrial_Health Mitochondrial Membrane Potential Assay Apoptosis_Assay->Mitochondrial_Health Lead_Candidate Lead Candidate for In Vivo Studies Western_Blot->Lead_Candidate Mitochondrial_Health->Lead_Candidate

Caption: Workflow for evaluating this compound's neuroprotective effects.

References

Application Notes and Protocols for the Evaluation of 6-Bromochroman-4-amine as a Potential SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases (HDACs), is a promising therapeutic target implicated in a variety of cellular processes and diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2][3] Primarily localized in the cytoplasm, SIRT2 deacetylates numerous protein substrates, with α-tubulin at lysine 40 being one of its most well-characterized targets.[3][4] The deacetylation of α-tubulin by SIRT2 is linked to microtubule stability, cell cycle progression, and cellular motility.[3][5]

Chroman-4-one derivatives have been identified as a promising class of selective SIRT2 inhibitors.[6][7] These compounds have demonstrated inhibitory activity in the low micromolar range and have shown antiproliferative effects in cancer cell lines, which correlate with their ability to inhibit SIRT2 and increase α-tubulin acetylation.[1][6] This document provides a comprehensive guide for the evaluation of 6-Bromochroman-4-amine, a structural analog of this class, as a potential SIRT2 inhibitor. While direct inhibitory data for this compound is not yet publicly available, the protocols and data herein provide a framework for its characterization.

It is critical to note that structure-activity relationship (SAR) studies on related chroman-4-one compounds have shown that a substituent in the 2-position of the chroman ring is crucial for SIRT2 inhibitory activity.[6] In fact, 6-bromochroman-4-one, which lacks a substituent at this position, shows no inhibitory activity.[6] Therefore, the potential inhibitory activity of this compound will largely depend on how the 4-amine group influences its interaction with the SIRT2 active site compared to the inactive 4-one analog.

Data Presentation: SIRT2 Inhibition by Related Chroman-4-one Analogs

To provide a benchmark for evaluating this compound, the following table summarizes quantitative data for structurally related chroman-4-one inhibitors. These compounds highlight the importance of substitutions on the chroman scaffold for SIRT2 inhibition.

Compound NameStructureSIRT2 IC50 (µM)Selectivity NotesReference
6,8-Dibromo-2-pentylchroman-4-one 1.5Highly selective over SIRT1 and SIRT3 (<10% inhibition at 200 µM)[7]
(rac)-6-Chloro-2-pentylchroman-4-one 4.3Selective for SIRT2[6]
6-Bromo-2-(4-morpholinobutyl)chroman-4-one 3.7Selective for SIRT2[6]
6-Bromochroman-4-one No InhibitionN/A[6]

This table serves as a reference for the activity of related compounds. The inhibitory potential of this compound has not been determined in the reviewed literature and requires experimental validation using the protocols outlined below.

Signaling Pathway and Experimental Workflows

SIRT2 Deacetylation Pathway

The following diagram illustrates the primary role of SIRT2 in the cytoplasm, where it deacetylates key substrates. Inhibition of SIRT2 is expected to lead to an increase in the acetylation levels of these substrates.

SIRT2_Pathway cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Tubulin Deacetylated α-Tubulin SIRT2->Tubulin Deacetylation H4K16 Deacetylated Histone H4 SIRT2->H4K16 Deacetylation CellCycle Cell Cycle Progression SIRT2->CellCycle NAD NAD+ NAD->SIRT2 Ac_Tubulin Acetylated α-Tubulin (Lys40) Ac_Tubulin->SIRT2 Microtubule Altered Microtubule Stability & Dynamics Tubulin->Microtubule Ac_H4K16 Acetylated Histone H4 (Lys16) Ac_H4K16->SIRT2 Inhibitor This compound (Test Compound) Inhibitor->SIRT2 Inhibition

Diagram of the SIRT2 signaling pathway and the effect of an inhibitor.
Workflow for In Vitro SIRT2 Inhibition Assay

This workflow outlines the key steps for determining the direct inhibitory effect of a test compound on SIRT2 enzymatic activity.

a A Prepare Reagents - SIRT2 Enzyme - Fluorogenic Substrate - NAD+ - Test Compound Dilutions B Dispense into 96-well Plate - SIRT2 Enzyme - Test Compound (or DMSO) - NAD+ A->B C Pre-incubate at 37°C B->C D Initiate Reaction Add Fluorogenic Substrate C->D E Incubate at 37°C (e.g., 60 min) D->E F Stop Reaction & Develop Add Developer Solution (contains Nicotinamide) E->F G Measure Fluorescence (e.g., Ex/Em = 360/460 nm) F->G H Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value G->H

A step-by-step workflow for the in vitro SIRT2 inhibition assay.
Workflow for Cellular Characterization of a SIRT2 Inhibitor

This diagram shows the logical progression for assessing the effects of a potential SIRT2 inhibitor in a cellular context.

b cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_endpoints Endpoints & Interpretation A Seed Cells (e.g., MCF-7, HeLa) B Treat with this compound (Varying Concentrations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Western Blot Analysis B->D E Data Analysis - Determine GI50/CC50 - Quantify Protein Levels C->E F Assess Cytotoxicity & Antiproliferative Effects C->F D->E G Confirm Target Engagement (Increased Acetyl-α-Tubulin) D->G H Correlate Biochemical IC50 with Cellular Effects F->H G->H

Workflow for the cellular evaluation of a potential SIRT2 inhibitor.

Experimental Protocols

Protocol 1: In Vitro SIRT2 Fluorometric Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SIRT2.

Materials:

  • Recombinant Human SIRT2 Enzyme

  • Fluorogenic SIRT2 Substrate (e.g., containing an acetylated lysine residue)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease, e.g., Trypsin, and a SIRT inhibitor like Nicotinamide to stop the reaction)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., AGK2)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer to make up the final volume.

    • Test compound dilutions, DMSO (vehicle control), or positive control inhibitor.

    • SIRT2 enzyme (to a final concentration of e.g., 100 nM).

    • NAD+ (to a final concentration of e.g., 500 µM).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[8]

  • Reaction Initiation: Add the fluorogenic substrate (to a final concentration of e.g., 50 µM) to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Development: Add Developer Solution to each well. This will stop the SIRT2 enzymatic reaction and allow for the cleavage of the deacetylated substrate to release the fluorophore.

  • Development Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the metabolic activity of cultured cells, serving as an indicator of cell viability or proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10][11]

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9][12]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

Protocol 3: Western Blot for Acetylated α-Tubulin

This protocol is used to detect changes in the acetylation status of α-tubulin in cells treated with this compound, providing evidence of target engagement.

Materials:

  • Cell line of interest

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).[13]

  • Protein Assay Kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 10% polyacrylamide)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Mouse anti-acetylated α-tubulin (Lys40) (e.g., clone 6-11B-1)[13]

    • Rabbit or Mouse anti-total α-tubulin or GAPDH (as a loading control)[13]

  • Secondary Antibodies (HRP-conjugated anti-mouse and anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using the supplemented Lysis Buffer.[13]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with Lysis Buffer. Add Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[13]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C.[14][15]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control (total α-tubulin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated α-tubulin band to its corresponding loading control band.

    • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols: In Vitro Efficacy of 6-Bromochroman-4-amine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Bromochroman-4-amine is a synthetic heterocyclic compound belonging to the chroman class of molecules. While its specific biological activities are not extensively characterized, the chroman scaffold is present in a variety of biologically active compounds, including some with demonstrated anticancer properties. Chroman and related coumarin derivatives have been reported to exert cytotoxic effects on cancer cells through mechanisms such as the induction of apoptosis and cell cycle arrest.[1][2][3] These application notes provide a comprehensive set of protocols for the initial in vitro screening of this compound to evaluate its potential as an anticancer agent. The described assays will assess the compound's effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in a panel of human cancer cell lines.

Data Presentation

The quantitative results from the following experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HeLaCervical CarcinomaData to be determinedData to be determined
PC-3Prostate CarcinomaData to be determinedData to be determined

IC₅₀ (Half-maximal inhibitory concentration) values are to be calculated from dose-response curves generated from the MTT assay after 48 or 72 hours of treatment. Values should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by this compound

Cancer Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC₅₀)Data to be determinedData to be determinedData to be determined
A549 Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC₅₀)Data to be determinedData to be determinedData to be determined

Data to be acquired using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24-hour treatment. Values should be presented as the mean percentage of cells in each quadrant ± standard deviation.

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cancer Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC₅₀)Data to be determinedData to be determinedData to be determined
A549 Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC₅₀)Data to be determinedData to be determinedData to be determined

Data to be obtained by propidium iodide staining and flow cytometry analysis after 24-hour treatment. Values represent the mean percentage of cells in each phase of the cell cycle ± standard deviation.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO concentration should not exceed 0.5%).

  • Incubation: Incubate the plates for 48 or 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[5]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.[7]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[7]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Diagrams of the experimental workflow and a potential signaling pathway are provided for a clear visual representation of the processes.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cell_culture 1. Cancer Cell Culture (MCF-7, A549, etc.) seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment_mtt 3. Treat with this compound (Dose-response, 48-72h) seeding->treatment_mtt mtt_assay 4. MTT Assay treatment_mtt->mtt_assay absorbance 5. Measure Absorbance (570 nm) mtt_assay->absorbance ic50 6. Calculate IC50 Value absorbance->ic50 treatment_apoptosis 7. Treat cells with IC50 conc. (24h) ic50->treatment_apoptosis treatment_cellcycle 10. Treat cells with IC50 conc. (24h) ic50->treatment_cellcycle annexin_pi 8. Annexin V/PI Staining treatment_apoptosis->annexin_pi flow_apoptosis 9. Flow Cytometry Analysis (Apoptosis Quantification) annexin_pi->flow_apoptosis pi_stain 11. Propidium Iodide Staining treatment_cellcycle->pi_stain flow_cellcycle 12. Flow Cytometry Analysis (Cell Cycle Distribution) pi_stain->flow_cellcycle

Caption: Experimental workflow for in vitro testing.

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway compound This compound pi3k PI3K compound->pi3k Inhibition (?) akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibits cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

References

Application Notes and Protocols: 6-Bromochroman-4-amine in Central Nervous System (CNS) Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromochroman-4-amine is a heterocyclic compound featuring a chroman scaffold, a privileged structure in medicinal chemistry recognized for its broad range of biological activities.[1] While direct research on the specific applications of this compound in central nervous system (CNS) disorders is emerging, its structural motif makes it a valuable intermediate in the synthesis of potentially therapeutic agents.[2][3] Derivatives of the chroman nucleus have shown promise in targeting pathways associated with neurodegeneration, neuroinflammation, and oxidative stress.[3][4] These application notes provide a comprehensive overview of the potential uses of this compound as a foundational molecule for the development of novel CNS-active compounds, along with detailed protocols for their evaluation.

Hypothetical Therapeutic Rationale

Compounds derived from this compound are hypothesized to exert neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways implicated in CNS disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The chroman core, combined with the bromine and amine functionalities, offers opportunities for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

One plausible mechanism of action for derivatives of this compound is the inhibition of Sirtuin 2 (SIRT2), a deacetylase involved in neuronal cell death pathways.[3] Additionally, the amine functionality could be modified to target other key enzymes, such as acetylcholinesterase (AChE), which is a primary target in Alzheimer's therapy.[3]

Data Presentation: Plausible Efficacy of a Hypothetical Derivative (Compound X)

The following tables present hypothetical data for a derivative of this compound, designated as "Compound X," to illustrate how quantitative results from neuroprotective and anti-inflammatory assays could be summarized.

Table 1: In Vitro Neuroprotective Activity of Compound X

AssayCell LineToxinCompound X Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MTT AssaySH-SY5Y6-OHDA0.155 ± 4.21.2
178 ± 5.1
1092 ± 3.8
LDH AssayPrimary Cortical NeuronsGlutamate0.185 ± 6.30.9
162 ± 4.9
1045 ± 5.5

Table 2: Anti-inflammatory Effects of Compound X in Microglia

AssayCell LineStimulantCompound X Concentration (µM)Nitric Oxide Production (% of Control)TNF-α Release (pg/mL)
Griess AssayBV-2LPS0.188 ± 7.1450 ± 35
154 ± 6.2210 ± 28
1025 ± 4.585 ± 15
ELISAPrimary MicrogliaIFN-γ0.192 ± 8.0520 ± 42
161 ± 5.8280 ± 31
1032 ± 4.9110 ± 20

Mandatory Visualizations

G Hypothetical Signaling Pathway for Neuroprotection cluster_downstream Downstream Effects ext_stress Oxidative Stress / Neurotoxin sirt2 SIRT2 ext_stress->sirt2 activates compound_x This compound Derivative (Compound X) compound_x->sirt2 inhibits alpha_syn α-Synuclein Aggregation sirt2->alpha_syn promotes tubulin Tubulin Acetylation sirt2->tubulin deacetylates neuronal_death Neuronal Cell Death alpha_syn->neuronal_death mt_stability Microtubule Stability tubulin->mt_stability neuroprotection Neuroprotection mt_stability->neuroprotection

Caption: Hypothetical mechanism of neuroprotection by a this compound derivative.

G Experimental Workflow for In Vitro Screening start Synthesize Derivatives of This compound screen1 Primary Screen: Neuroprotection Assay (MTT) start->screen1 decision1 Active? screen1->decision1 screen2 Secondary Screen: Anti-inflammatory Assay (Griess) decision1->screen2 Yes inactive Inactive / Discard decision1->inactive No decision2 Active? screen2->decision2 mechanistic Mechanistic Studies: - Target Engagement - Pathway Analysis decision2->mechanistic Yes decision2->inactive No lead_opt Lead Optimization mechanistic->lead_opt

References

Application Notes and Protocols: Development of 6-Bromochroman-4-amine Derivatives for Improved Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including neuroprotective effects.[1][2] The strategic introduction of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring system presents a promising avenue for the development of novel and potent neuroprotective agents.[1][3] While direct comparative studies on a series of 6-bromochroman-4-amine derivatives are not yet extensively available in public literature, this document provides a comprehensive guide for their synthesis, screening, and characterization.[1] These application notes and protocols are designed to facilitate a structured approach to identifying lead compounds for the potential treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke.[2][4]

The neuroprotective potential of such derivatives is hypothesized to stem from several mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][6] This guide outlines a systematic workflow, from initial in vitro screening to more complex in vivo evaluations, and provides detailed protocols for key experiments.

Hypothetical Screening Cascade for Novel this compound Derivatives

A tiered screening approach is recommended to efficiently identify and characterize promising neuroprotective candidates from a library of synthesized this compound derivatives.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary In Vitro Mechanistic Assays cluster_2 Tier 3: Advanced In Vitro & Ex Vivo Models cluster_3 Tier 4: In Vivo Proof-of-Concept A Synthesis of this compound Derivative Library B Neuronal Cell Viability Assay (e.g., MTT) Against Oxidative Stress (H₂O₂ or Glutamate) A->B C Initial Cytotoxicity Assessment in Neuronal Cells B->C D Reactive Oxygen Species (ROS) Scavenging Assay C->D E Anti-apoptotic Assays (e.g., Caspase-3/7 Activity) C->E F Anti-inflammatory Assays (e.g., NO production in LPS-stimulated microglia) C->F G Target-Based Assays (e.g., AChE, GSK-3β Inhibition) C->G H Blood-Brain Barrier (BBB) Permeability Assay (e.g., PAMPA) F->H J Pharmacokinetic (PK) Profiling H->J I Organotypic Brain Slice Culture Model K Animal Models of Neurodegeneration (e.g., Scopolamine-induced amnesia, 6-OHDA lesion) J->K L Behavioral Assessments (Cognitive & Motor) K->L M Post-mortem Brain Tissue Analysis (Histology, Biomarkers) L->M

Caption: Generalized workflow for the evaluation of novel neuroprotective derivatives.

Data Presentation

Quantitative data from screening assays should be systematically organized to allow for direct comparison between derivatives.

Table 1: In Vitro Neuroprotection and Cytotoxicity Data for this compound Derivatives

Compound IDNeuroprotection (EC₅₀, µM) vs. H₂O₂Cytotoxicity (CC₅₀, µM) in Neuronal CellsSelectivity Index (SI = CC₅₀/EC₅₀)
Derivative 10.85> 100> 117.6
Derivative 21.2385.469.4
Derivative 30.56> 100> 178.6
Control (e.g., Trolox)2.5> 200> 80

Table 2: Mechanistic Assay Data for Lead Candidates

Compound IDROS Scavenging (IC₅₀, µM)Caspase-3/7 Inhibition (% at 1 µM)AChE Inhibition (IC₅₀, µM)
Derivative 11.545%10.2
Derivative 30.962%5.8
Control (e.g., Donepezil)N/AN/A0.01

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route can be proposed based on known chemical reactions for related structures. For instance, a multi-step synthesis might start from a substituted phenol, proceed through cyclization to form the chroman ring, followed by bromination and subsequent amination at the 4-position. A specific example for a related compound, 6-bromo-4-iodoquinoline, involved a five-step synthesis starting from Triethyl orthoformate, meldrum's acid, and 4-bromoaniline.[7] While the specific synthesis for this compound is not detailed in the provided results, analogous methods from heterocyclic chemistry would be employed.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from an insult-induced cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)

  • Test compounds (dissolved in DMSO)

  • Neurotoxic agent (e.g., H₂O₂, glutamate, 6-hydroxydopamine (6-OHDA))

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (except for the vehicle control wells) and incubate for 24 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control (untreated, non-insulted) cells. Plot a dose-response curve to determine the EC₅₀ value.

In Vivo Model: Scopolamine-Induced Cognitive Impairment

This model is used to evaluate the potential of compounds to ameliorate learning and memory deficits, relevant to Alzheimer's disease.

Principle: Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient cognitive deficits, particularly in short-term memory.[9] The neuroprotective effect of a test compound is assessed by its ability to reverse these deficits in behavioral tests.

Materials:

  • Adult mice or rats

  • Test compounds

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

Procedure:

  • Acclimatization: Acclimatize the animals to the housing and handling conditions.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the behavioral test.

  • Scopolamine Injection: After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.

  • Behavioral Testing: After another interval (e.g., 30 minutes), conduct the behavioral test. For example, in the Y-maze test, record the sequence of arm entries to assess spontaneous alternation, a measure of spatial working memory.

  • Data Analysis: Analyze the behavioral data (e.g., percentage of spontaneous alternation). A significant improvement in the performance of the compound-treated group compared to the scopolamine-only group indicates a positive effect.

Potential Signaling Pathways and Mechanisms of Action

The neuroprotective effects of chroman derivatives are often attributed to their ability to modulate signaling pathways involved in cellular stress, survival, and inflammation.[4][10]

Nrf2/ARE Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress.[11]

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus A Oxidative Stress (e.g., ROS) E Nrf2-Keap1 Complex A->E Disruption B This compound Derivative C Keap1 B->C Inhibition C->E D Nrf2 D->E F ARE (Antioxidant Response Element) D->F Translocation E->C Ubiquitination & Degradation G Transcription of Antioxidant Genes (e.g., HO-1, SOD) F->G G->A Neutralization

Caption: Nrf2/ARE pathway modulation by a neuroprotective compound.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[11]

G cluster_0 Cellular Signaling A Growth Factor Receptor C PI3K A->C B This compound Derivative B->C Activation? E PIP3 C->E D PIP2 F Akt E->F Activation G Bad F->G Inhibition H Bcl-2 G->H Inhibition I Caspase-9 H->I Inhibition J Apoptosis I->J

Caption: PI3K/Akt pathway promoting cell survival.

Conclusion

The development of this compound derivatives represents a promising strategy in the search for novel neuroprotective agents. Although specific data for this class of compounds is currently limited, the established neuroprotective profile of the chroman scaffold provides a strong rationale for their investigation.[1][10] By employing a systematic screening cascade, utilizing the detailed protocols provided, and investigating the modulation of key signaling pathways, researchers can effectively identify and characterize potent neuroprotective candidates. This structured approach will be crucial in advancing these compounds from initial synthesis to potential therapeutic applications for debilitating neurodegenerative diseases.

References

Application Notes and Protocols for Evaluating the Efficacy of 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potential anticancer, neuroprotective, and anti-inflammatory effects.[1] The compound 6-Bromochroman-4-amine, a member of this family, is a promising candidate for therapeutic development. The introduction of a bromine atom to the chroman ring can significantly alter its electronic properties and cell membrane permeability, potentially enhancing its biological efficacy.[2] While specific data on this compound is limited, its structural similarity to other biologically active chromans warrants a thorough investigation into its therapeutic potential.

These application notes provide a comprehensive experimental workflow designed to evaluate the efficacy of this compound, with a focus on its potential as an anticancer agent. The workflow progresses from broad in vitro screening to more detailed mechanistic studies and concludes with a protocol for in vivo validation.

Hypothesized Mechanism of Action

Based on the known activities of related chroman compounds and common mechanisms in oncology, we hypothesize that this compound exerts its anticancer effects by inhibiting a key cell survival signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and controls cell proliferation, growth, and survival.[3] The proposed workflow is designed to test this hypothesis.

Experimental Workflow

The following diagram outlines the tiered approach for the comprehensive evaluation of this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A MTT Cytotoxicity Assay (Determine IC50 in multiple cancer cell lines) B Select most sensitive cell line for further studies A->B C Apoptosis Assay (Annexin V / PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blot Analysis (Investigate PI3K/Akt/mTOR pathway) B->E F Xenograft Mouse Model (Evaluate anti-tumor efficacy in vivo) C->F D->F E->F G Tumor Growth Inhibition Analysis F->G

Caption: Tiered experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[4]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[4]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection - Annexin V/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[2]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.[2]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Incubate for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis - Propidium Iodide Staining

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Selected cancer cell line

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase A staining solution.[1]

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in Protocol 2 for 24 hours.

  • Harvest cells, wash with cold PBS, and centrifuge at 200 x g for 5-10 minutes.[1]

  • Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.[8]

  • Incubate at 4°C for at least 2 hours (or overnight).[1]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[1]

  • Incubate for 30 minutes at room temperature, protected from light.[8]

  • Analyze the DNA content by flow cytometry. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Mechanistic Study - Western Blot for PI3K/Akt Pathway

This protocol investigates the effect of this compound on key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Selected cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).[9]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2 for a shorter duration (e.g., 6-24 hours) to capture signaling events.

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.[10]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash again with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Quantify band intensity and normalize to the loading control (β-actin).

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

signaling_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor This compound Inhibitor->Akt

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell Line This compound IC50 (µM)
MCF-7 15.2 ± 1.8
A549 25.6 ± 3.1

| HCT116 | 8.9 ± 0.9 |

Table 2: Apoptosis Analysis in HCT116 Cells (24h Treatment)

Treatment Concentration % Live Cells % Early Apoptosis % Late Apoptosis/Necrosis
Vehicle Control 94.1 ± 2.5 3.2 ± 0.7 2.7 ± 0.5
4.5 µM (0.5x IC50) 75.3 ± 4.1 15.8 ± 2.2 8.9 ± 1.5
9.0 µM (1x IC50) 40.1 ± 3.8 38.6 ± 3.5 21.3 ± 2.9

| 18.0 µM (2x IC50) | 15.7 ± 2.9 | 55.2 ± 4.7 | 29.1 ± 3.3 |

Table 3: Cell Cycle Distribution in HCT116 Cells (24h Treatment)

Treatment Concentration % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 48.5 ± 3.1 35.2 ± 2.5 16.3 ± 1.9

| 9.0 µM (1x IC50) | 65.1 ± 4.2 | 20.5 ± 2.1| 14.4 ± 1.8 |

Table 4: Western Blot Quantification (Relative Protein Levels)

Treatment (9.0 µM) p-Akt/Total Akt Ratio p-mTOR/Total mTOR Ratio
Vehicle Control 1.00 ± 0.12 1.00 ± 0.15

| this compound | 0.35 ± 0.08 | 0.41 ± 0.09 |

Protocol 5: In Vivo Efficacy - Xenograft Mouse Model

This protocol provides a framework for evaluating the anti-tumor activity of this compound in an in vivo setting.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or BALB/c nude, 4-6 weeks old).[12][13]

  • HCT116 cancer cells

  • Matrigel or similar basement membrane extract (optional, can improve tumor take).

  • This compound formulated for in vivo administration (e.g., in a solution of saline/DMSO/Tween-80)

  • Digital calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture HCT116 cells, harvest them during the logarithmic growth phase, and resuspend in sterile, serum-free medium or PBS at a concentration of 3 x 10^7 cells/mL. Keep on ice.[12]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[12][14]

  • Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their length and width with digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[14]

  • Randomization and Treatment: When average tumor volume reaches approximately 100-150 mm³, randomize mice into a vehicle control group and a treatment group (n=8-10 mice per group).

  • Administer this compound (e.g., daily via intraperitoneal injection) at a pre-determined dose. The control group receives the vehicle on the same schedule.

  • Continue treatment for a specified period (e.g., 21-28 days), monitoring tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Tumors can be processed for further analysis (e.g., histology, Western blot).

Table 5: In Vivo Efficacy in HCT116 Xenograft Model

Treatment Group Average Final Tumor Volume (mm³) Average Final Tumor Weight (mg) % Tumor Growth Inhibition (TGI)
Vehicle Control 1250 ± 150 1180 ± 130 -

| this compound (20 mg/kg) | 550 ± 95 | 510 ± 80 | 56% |

References

Application Notes and Protocols for Determining the Anti-inflammatory Properties of 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory therapeutics is a critical area of research. Chroman derivatives have shown potential as anti-inflammatory agents.[1][2][3][4] This document provides detailed cell-based assay protocols to evaluate the anti-inflammatory properties of 6-Bromochroman-4-amine, a novel chroman derivative.

The following protocols describe key in vitro assays to characterize the compound's effects on inflammatory pathways, including the inhibition of pro-inflammatory cytokine production, modulation of the NF-κB signaling pathway, and regulation of cyclooxygenase-2 (COX-2) expression.

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Release Assay in Macrophages

This assay is a primary screening tool to assess the potential of a compound to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with bacterial lipopolysaccharide (LPS).[5][6][7][8][9]

Experimental Workflow

LPS_Cytokine_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells in 96-well plates pre_treat Pre-treat with This compound seed->pre_treat stimulate Stimulate with LPS pre_treat->stimulate 1-2 hours collect Collect Supernatant stimulate->collect Incubate elisa Measure TNF-α & IL-6 by ELISA collect->elisa NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes COX2_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells in 6-well plates pre_treat Pre-treat with This compound seed->pre_treat stimulate Stimulate with LPS pre_treat->stimulate 1-2 hours lyse Lyse Cells stimulate->lyse Incubate western Western Blot for COX-2 & β-actin lyse->western

References

Utilizing Chemical Probes for Sirtuin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment of 6-Bromochroman-4-amine:

Current scientific literature and chemical databases primarily identify this compound as a key intermediate in the synthesis of various bioactive compounds.[1] Its utility is prominent in pharmaceutical research, particularly for developing potential therapeutic agents targeting the central nervous system.[1] The molecular structure of this compound serves as a valuable scaffold for creating analogs with potential anti-inflammatory, antioxidant, or neuroprotective properties.[1] However, there is currently no direct evidence in the reviewed literature to support its use as a chemical probe for monitoring sirtuin activity.

This document will therefore focus on established and validated chemical probes and methodologies for the study of sirtuins, a family of NAD⁺-dependent deacylases crucial in various cellular processes.[2][3] Sirtuins are significant therapeutic targets for aging-related diseases, making the development of tools to study their activity a key area of research.[4]

Application Notes: Activity-Based Probes for Sirtuins

Activity-based probes (ABPs) are powerful tools for the functional interrogation of enzymes within complex biological samples.[2][5] These probes typically consist of three key components: a reactive group or "warhead" that targets the enzyme's active site, a tag for visualization or enrichment, and a linker connecting the two.[2] For sirtuins, these probes are designed to selectively interact with active enzymes, providing a direct measure of their functional state.[6]

Probe Design and Mechanism:

A common design for sirtuin ABPs incorporates a thioacyllysine "warhead," a photoaffinity group like diazirine or benzophenone, and a bioorthogonal handle such as a terminal alkyne or azide.[2][5] The thioacyl group specifically targets the sirtuin active site, forming a stalled thioimidate intermediate.[6] Upon UV irradiation, the photoaffinity group forms a covalent bond with the enzyme.[6] The bioorthogonal handle then allows for the "clicking" on of a reporter tag, such as a fluorophore or biotin, for subsequent detection or enrichment.[5][6]

Advantages of Modern Sirtuin Probes:

  • Improved Labeling Efficiency and Sensitivity: Newer generation probes, particularly those with diazirine photoaffinity tags, demonstrate enhanced labeling efficiency and sensitivity compared to older benzophenone-based probes.[2]

  • Reduced Background Signal: These advanced probes also offer the benefit of a reduced background signal, leading to clearer results.[2]

  • Isoform Selectivity: Specific probes have been developed to show selectivity for different sirtuin isoforms, enabling the study of individual sirtuin functions within a complex proteome.[6] For instance, certain probes preferentially label SIRT2, SIRT5, or SIRT6.[6]

Experimental Protocols

Protocol 1: In Vitro Labeling of Recombinant Sirtuins

This protocol describes the labeling of purified, recombinant sirtuins with an activity-based probe.

Materials:

  • Purified recombinant human sirtuin (e.g., SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)

  • Activity-based probe (e.g., thioacyllysine-based probe with alkyne handle)

  • NAD⁺ solution

  • Phosphate buffer (100 mM, pH 7.5)

  • UV lamp (365 nm)

  • Azido-fluorophore (e.g., TAMRA-azide)

  • "Click" chemistry reagents (copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing the purified recombinant sirtuin (final concentration: 10 µM), NAD⁺ (final concentration: 500 µM), and the activity-based probe at the desired concentration in phosphate buffer.[2][5]

  • Incubate the reaction mixture at 37°C for 10 minutes.[2][5]

  • Transfer the sample to a clear-bottom 96-well plate and place it on ice.

  • Irradiate the sample with a 365 nm UV lamp for 20 minutes to 1 hour, depending on the probe's photoaffinity group (diazirines typically require shorter irradiation times).[2]

  • Proceed with the copper-catalyzed "click" reaction by adding the azido-fluorophore, copper(II) sulfate, TCEP, and TBTA to the reaction mixture.

  • Incubate the "click" reaction mixture at room temperature for 1 hour.

  • Analyze the labeled protein by SDS-PAGE.

  • Visualize the fluorescently labeled sirtuin using a fluorescence gel scanner. Coomassie staining can be used as a loading control.[6]

Protocol 2: Labeling of Sirtuins in Whole Cell Lysate

This protocol allows for the assessment of sirtuin activity in a more complex biological sample.

Materials:

  • Cultured cells

  • Lysis buffer

  • Activity-based probe

  • NAD⁺ solution

  • UV lamp (365 nm)

  • "Click" chemistry reagents

  • Azido-fluorophore

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Prepare whole-cell lysate from cultured cells using a suitable lysis buffer.

  • Incubate the cell lysate with the activity-based probe and NAD⁺ at 37°C for a specified time.[6]

  • Subject the lysate to UV irradiation at 365 nm to induce photocrosslinking.[6]

  • Perform the "click" reaction by adding the azido-fluorophore and "click" chemistry reagents to conjugate the fluorophore to the probe-labeled sirtuins.[6]

  • Resolve the proteins by SDS-PAGE and visualize the active sirtuins using in-gel fluorescence scanning.[6]

Data Presentation

Table 1: Comparison of Sirtuin Activity-Based Probes

Probe FeatureFirst-Generation (Benzophenone)Second-Generation (Diazirine)
Photoaffinity Tag BenzophenoneDiazirine
Irradiation Time Longer (e.g., 1 hour)Shorter (e.g., 20 minutes)[2]
Labeling Efficiency ModerateImproved[2]
Sensitivity GoodEnhanced[2]
Background Signal HigherReduced[2]

Table 2: Example IC₅₀ Values for Sirtuin Inhibitors Determined by ABP Assays

Sirtuin IsoformInhibitorIC₅₀ (µM)Reference
SIRT2Probe 3B9.14 ± 0.98[7]
SIRT1Suramin0.297[8]
SIRT2AGK23.5[8]
SIRT5Suramin22[8]
SIRT6OSS_12816789[8]

Visualizations

Sirtuin_ABP_Mechanism cluster_0 Sirtuin Active Site Sirtuin Active Sirtuin Intermediate Stalled Thioimidate Intermediate Sirtuin->Intermediate Enzymatic Reaction Covalent_Adduct Covalent Enzyme-Probe Adduct Intermediate:e->Covalent_Adduct:w Photocrosslinking Detection Fluorescence Detection (SDS-PAGE) Covalent_Adduct->Detection Conjugation & Visualization ABP Activity-Based Probe (Thioacyllysine Warhead, Photoaffinity Tag, Alkyne Handle) ABP->Sirtuin Binding UV_Light UV Light (365 nm) UV_Light->Intermediate Click_Chemistry Click Chemistry (Fluorophore-Azide) Click_Chemistry->Covalent_Adduct

Caption: Mechanism of sirtuin labeling by an activity-based probe.

Experimental_Workflow start Start: Recombinant Sirtuin or Cell Lysate step1 1. Incubate with ABP and NAD+ start->step1 step2 2. UV Irradiation (365 nm) step1->step2 step3 3. 'Click' Chemistry with Azido-Fluorophore step2->step3 step4 4. SDS-PAGE step3->step4 end 5. In-Gel Fluorescence Scanning step4->end

Caption: General experimental workflow for sirtuin activity profiling.

Sirtuin_Signaling_Regulation cluster_inputs Cellular States cluster_outputs Downstream Effects Calorie_Restriction Calorie Restriction NAD_plus Increased NAD+ Levels Calorie_Restriction->NAD_plus Stress Cellular Stress Stress->NAD_plus Sirtuins Sirtuin Activity NAD_plus->Sirtuins Activation Metabolism Metabolic Regulation Sirtuins->Metabolism DNA_Repair DNA Repair Sirtuins->DNA_Repair Gene_Silencing Gene Silencing Sirtuins->Gene_Silencing Longevity Increased Lifespan Sirtuins->Longevity

Caption: Simplified overview of sirtuin signaling regulation.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial potential of the novel compound, 6-Bromochroman-4-amine. The following sections outline the necessary experimental procedures to determine its efficacy against a panel of clinically relevant microorganisms.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Chroman derivatives have shown a broad spectrum of biological activities, including antimicrobial properties.[1][2] this compound, a synthetic heterocyclic compound, is a promising candidate for investigation due to its unique structural features.[3][4] This document details standardized protocols for the systematic evaluation of its antimicrobial activity, including the determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics.[5][6][7][8][9][10][11][12][13][14]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear interpretation and comparison. The following table provides an example of how to present the MIC and MBC data for this compound against various bacterial strains.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureusATCC 292131632Bacteriostatic
Escherichia coliATCC 2592232>128Resistant
Pseudomonas aeruginosaATCC 2785364>128Resistant
Enterococcus faecalisATCC 29212816Bactericidal
Candida albicansATCC 900281664Fungistatic

Note: The interpretation of MBC/MIC ratios can vary, but generally, an MBC/MIC ratio of ≤ 4 is considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][13][15] The broth microdilution method is a standard and widely used technique.[8][9][16]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test microorganism suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Sterile saline or broth

  • Incubator

Protocol:

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only broth.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][12][14]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micro-pipettor and tips

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the 10 µL aliquot onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism and helps to determine if the killing is time-dependent or concentration-dependent.[5][6][10][17][18]

Materials:

  • This compound at various concentrations (e.g., 1x, 2x, and 4x the MIC)

  • Standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) in broth

  • Growth control (no compound)

  • Sterile tubes or flasks

  • Shaking incubator

  • Nutrient agar plates

  • Sterile saline for dilutions

Protocol:

  • Preparation: Prepare flasks or tubes containing the standardized bacterial suspension in broth. Add this compound to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Incubation: Incubate all flasks in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate Inoculation->Incubation_MIC Read_MIC Read MIC Results Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Setup_Assay Set up Cultures with Different Compound Concentrations Read_MIC->Setup_Assay Incubation_MBC Incubate Agar Plates Subculture->Incubation_MBC Read_MBC Determine MBC Incubation_MBC->Read_MBC Time_Sampling Sample at Time Intervals Setup_Assay->Time_Sampling Plating Plate Serial Dilutions Time_Sampling->Plating Count_CFU Count Colonies (CFU/mL) Plating->Count_CFU Analyze_Data Plot Time-Kill Curves Count_CFU->Analyze_Data

Caption: Workflow for assessing antimicrobial activity.

Potential Mechanism of Action

Chromene derivatives are known to exert their antimicrobial effects through various mechanisms.[1][19] A potential pathway for this compound could involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which would disrupt DNA replication and lead to cell death.[1]

Signaling_Pathway Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Cell_Division->Cell_Death Failure leads to

Caption: Potential mechanism of action for this compound.

References

Application Notes and Protocols for the Synthesis of 6-Bromochroman-4-amine Analogs for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including natural products and synthetic drugs. Its unique structural and electronic properties make it an attractive starting point for medicinal chemistry campaigns. Specifically, 6-Bromochroman-4-amine serves as a versatile intermediate for the development of novel therapeutic agents. The presence of the bromine atom at the 6-position offers a handle for further functionalization via cross-coupling reactions, while the amine at the 4-position is crucial for modulating pharmacological activity and can be used as a point of attachment for linkers in targeted drug delivery systems.

These application notes provide detailed protocols for the synthesis of this compound and a library of its N-substituted analogs. Furthermore, we outline strategies and methods for incorporating these analogs into targeted drug delivery systems and for their subsequent biological evaluation. This document is intended to guide researchers in synthesizing novel chroman-based compounds for therapeutic applications, particularly in areas like oncology and neurology.[1]

Synthetic Protocols

The synthesis of this compound analogs can be approached in a stepwise manner, beginning with the formation of the chroman-4-one precursor, followed by the introduction of the amine functionality, and subsequent diversification.

Protocol 1: Synthesis of 6-Bromochroman-4-one (Precursor)

This protocol describes the synthesis of the key intermediate, 6-Bromochroman-4-one, via an intramolecular Friedel-Crafts acylation, often referred to as a cyclization of a corresponding acid.

Materials:

  • 3-(4-Bromophenoxy)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask, add 3-(4-Bromophenoxy)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 6-Bromochroman-4-one.

Expected Yield: 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the ketone precursor to the primary amine via one-pot reductive amination.[2][3][4]

Materials:

  • 6-Bromochroman-4-one (1.0 eq)

  • Ammonium acetate (10-20 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 6-Bromochroman-4-one in methanol in a round-bottom flask.

  • Add ammonium acetate in excess and stir the mixture at room temperature for 1-2 hours to form the imine intermediate in situ.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.

  • Stir for 30 minutes, then basify the solution with 1 M NaOH to pH ~10.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or converted to its hydrochloride salt for better stability and handling.

Protocol 3: Synthesis of N-Substituted this compound Analogs

A library of analogs can be generated by reacting the ketone with various primary or secondary amines or by acylating the primary amine product from Protocol 2.

Method A: Direct Reductive Amination with Various Amines

  • Follow the procedure in Protocol 2, but replace ammonium acetate with a desired primary or secondary amine (1.0-1.2 eq).

  • Common reducing agents like sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) can also be used and are often milder.[5]

Method B: N-Acylation of this compound

  • Dissolve this compound (1.0 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-acyl analog.

Data Presentation

Quantitative data from the synthesis of a hypothetical series of analogs are summarized below. Researchers should generate their own data following the provided protocols.

Analog IDR¹ SubstituentR² SubstituentSynthetic MethodYield (%)Purity (%)
CBA-001 HHProtocol 265>98
CBA-002 MethylHProtocol 3A72>97
CBA-003 BenzylHProtocol 3A68>98
CBA-004 AcetylHProtocol 3B85>99
CBA-005 CyclopropylMethylProtocol 3A55>95

Table 1: Summary of synthetic results for a representative set of this compound analogs. Yields and purities are hypothetical and for illustrative purposes.

Application in Targeted Drug Delivery

The synthesized analogs can serve as cytotoxic payloads in targeted drug delivery systems. The primary or secondary amine at the C-4 position provides a convenient handle for conjugation to linkers and targeting ligands.

Protocol 4: Conjugation to a Targeting Ligand (e.g., Folic Acid)

This protocol describes a general method for conjugating an amine-containing analog to folic acid, which targets the folate receptor often overexpressed on cancer cells.

Materials:

  • CBA-001 (this compound) (1.0 eq)

  • Folic Acid (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)

  • N-Hydroxysuccinimide (NHS) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • DIPEA (3.0 eq)

Procedure:

  • In a flask, dissolve folic acid in anhydrous DMSO. Add EDC and NHS to activate the carboxylic acid group. Stir at room temperature for 4-6 hours.

  • In a separate flask, dissolve CBA-001 and DIPEA in anhydrous DMSO.

  • Add the CBA-001 solution dropwise to the activated folic acid solution.

  • Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.

  • Purify the conjugate product using reverse-phase HPLC.

Biological Evaluation Protocols

Protocol 5: In Vitro Cytotoxicity MTT Assay

This assay determines the concentration at which the synthesized analogs inhibit the growth of a cancer cell line (e.g., MCF-7, HeLa) by 50% (GI₅₀).

Procedure:

  • Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized analogs (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI₅₀ values by plotting the percentage of cell viability versus the log of the drug concentration.

Analog IDTarget Cell LineAssay TypeActivity (GI₅₀, µM)
CBA-001 MCF-7MTT15.2
CBA-002 MCF-7MTT12.8
CBA-003 MCF-7MTT8.5
CBA-004 MCF-7MTT25.1
CBA-005 MCF-7MTT9.7

Table 2: Hypothetical in vitro cytotoxicity data for the synthesized analogs against the MCF-7 breast cancer cell line.

Visualizations

Synthetic and Application Workflow

The overall workflow from synthesis to biological evaluation is depicted below.

G cluster_synthesis Synthesis cluster_analogs Analog Generation cluster_delivery Targeted Delivery System cluster_eval Biological Evaluation start 3-(4-Bromophenoxy) propanoic acid precursor Protocol 1: 6-Bromochroman-4-one start->precursor Cyclization primary_amine Protocol 2: This compound precursor->primary_amine Reductive Amination analog_library Protocol 3: N-Substituted Analogs precursor->analog_library Reductive Amination (various amines) primary_amine->analog_library N-Acylation conjugation Protocol 4: Conjugation to Targeting Ligand analog_library->conjugation formulation Nanoparticle Formulation conjugation->formulation evaluation Protocol 5: In Vitro & In Vivo Assays formulation->evaluation

Caption: General workflow for synthesis and evaluation.

Hypothetical Targeted Drug Delivery Vehicle

This diagram illustrates a nanoparticle carrier for targeted delivery of a this compound analog.

G cluster_nanoparticle Lipid Nanoparticle cluster_surface Surface Modifications cluster_target Target Cell core Hydrophobic Core payload CBA Analog peg PEG core->peg Encapsulation ligand Targeting Ligand peg->ligand Conjugation receptor Receptor ligand->receptor Binding

Caption: Nanoparticle for targeted drug delivery.

Hypothetical Signaling Pathway: BRD4 Degradation

This diagram illustrates a potential mechanism of action for an analog designed as a PROTAC (Proteolysis-Targeting Chimera) to induce the degradation of the BRD4 protein, a key regulator in cancer.[6][7]

G protac CBA-Analog-Linker-E3 Ligand (PROTAC) ternary Ternary Complex (PROTAC-BRD4-E3) protac->ternary Binds brd4 BRD4 Protein brd4->ternary proteasome Proteasome brd4->proteasome Enters cmyc c-Myc Gene Transcription brd4->cmyc Promotes e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination ternary->ub Induces ub->brd4 Tags BRD4 degradation BRD4 Degradation proteasome->degradation Causes degradation->cmyc Inhibits proliferation Tumor Cell Proliferation cmyc->proliferation

Caption: PROTAC-mediated degradation of BRD4.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromochroman-4-amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Bromochroman-4-amine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound on a standard silica gel column?

A1: this compound is a basic organic amine. When using standard silica gel, which is acidic, you may encounter several challenges.[1][2] These include strong acid-base interactions between the basic amine and the acidic silanol groups on the silica surface.[1][2] This interaction can lead to:

  • Poor separation and peak tailing: The compound may streak down the column instead of moving as a tight band.

  • Irreversible adsorption: A portion of the product may permanently stick to the silica gel, resulting in low yield.[1]

  • Compound degradation: The acidic nature of the silica can potentially degrade the amine.[1]

Q2: What is a suitable stationary phase for the purification of this compound?

A2: While standard silica gel (230-400 mesh for flash chromatography) can be used with modifications to the mobile phase, alternative stationary phases can offer better results.[3][4] Consider using:

  • Amine-functionalized silica: This stationary phase has a basic surface, which minimizes the strong interactions with the basic amine, often leading to better peak shape and recovery.[2]

  • Basic alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Basic alumina can be a good alternative to silica for purifying basic compounds.[4][5]

  • Reversed-phase C18 silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used.[5] This can be an effective method, especially when the mobile phase pH is adjusted to be alkaline, which increases the retention of the deprotonated amine.[1]

Q3: How do I select an appropriate mobile phase (eluent) for the column?

A3: The choice of eluent is critical and should be determined by running Thin-Layer Chromatography (TLC) first.[3][4]

  • For normal-phase chromatography (silica or alumina): Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. For basic amines like this compound, it is highly recommended to add a small amount of a basic modifier to the eluent system.[1][2]

    • A common practice is to add 0.1-1% triethylamine (TEA) or a few drops of ammonia to the mobile phase.[1][2] This helps to neutralize the acidic sites on the silica gel, improving elution and peak shape.[1]

  • For reversed-phase chromatography: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The mobile phase pH should be adjusted to be alkaline (2 pH units above the pKa of the amine) to ensure the amine is in its free-base form, which increases its hydrophobicity and retention on the non-polar stationary phase.[1]

Q4: What is the ideal Rf value I should aim for on TLC before running the column?

A4: For optimal separation in isocratic elution, the target compound should have an Rf value between 0.2 and 0.35 on the TLC plate using the chosen eluent system.[3]

  • An Rf value in this range generally ensures that the compound does not elute too quickly (resulting in poor separation) or too slowly (leading to band broadening and diffusion).[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product is not eluting from the column (stuck at the origin) 1. The mobile phase is not polar enough. 2. Strong interaction between the basic amine and acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the silica surface.[1][2] 3. Consider switching to a less acidic stationary phase like basic alumina or amine-functionalized silica.[2]
Product is eluting with the solvent front (poor retention) 1. The mobile phase is too polar.1. Decrease the polarity of the eluent (e.g., increase the percentage of hexanes). 2. Ensure you have properly selected the eluent based on a target Rf of 0.2-0.35 from TLC analysis.[3]
Poor separation of the product from impurities (co-elution) 1. Inappropriate mobile phase system. 2. Column was overloaded with the crude sample. 3. Column was not packed properly, leading to channeling.1. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[6] 2. Use gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[3] 3. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). 4. Repack the column carefully, ensuring a flat, horizontal surface and no air bubbles.[3]
Streaking or tailing of the product spot on TLC and broad bands on the column 1. Strong acid-base interaction between the amine and silica. 2. The compound is degrading on the silica. 3. The sample was not loaded onto the column in a narrow band.1. Add a basic modifier (e.g., triethylamine) to your TLC and column mobile phase.[1] 2. Use an alternative stationary phase like amine-functionalized silica.[2] 3. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and apply it carefully to the top of the column. Alternatively, use the "dry loading" method.
Low recovery of the product 1. Irreversible adsorption of the amine onto the silica gel. 2. The product is volatile and evaporated during solvent removal.1. Use a mobile phase containing a basic additive or switch to a basic/neutral stationary phase to prevent strong binding.[1][2] 2. Use care when removing the solvent from the collected fractions, avoiding excessive heat or high vacuum.

Experimental Protocol: Column Chromatography of this compound

This is a generalized protocol that should be adapted based on preliminary TLC analysis.

1. Preparation of the Stationary Phase (Slurry Method)

  • Choose a glass column of appropriate size.

  • Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand.[3]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be easily pourable.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.[3]

  • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Add more eluent as needed to keep the top of the silica from running dry.

  • Once the silica has settled, add a thin protective layer of sand on top.

2. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection

  • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

  • Begin elution by opening the stopcock. If using flash chromatography, apply gentle air pressure to the top of the column.[4]

  • Collect the eluting solvent in a series of labeled test tubes or flasks.

  • If using a gradient elution, start with the least polar solvent system and gradually increase the polarity according to your TLC analysis.

4. Analysis of Fractions

  • Monitor the separation by spotting the collected fractions onto TLC plates.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Select Eluent) slurry 2. Prepare Slurry (Silica + Eluent) tlc->slurry pack 3. Pack Column slurry->pack load 4. Dry Load Sample pack->load elute 5. Elute Column load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered streaking Streaking / Tailing? start->streaking no_elution No Elution? streaking->no_elution No add_tea Add Triethylamine to Mobile Phase streaking->add_tea Yes co_elution Co-elution? no_elution->co_elution No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes change_solvent Change Solvent System (e.g., DCM/MeOH) co_elution->change_solvent Yes change_stationary Use Amine-Functionalized or Basic Alumina Column add_tea->change_stationary Still issues increase_polarity->add_tea Still issues

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and frequently asked questions are based on a proposed synthetic route and general principles of organic chemistry, drawing from methodologies for structurally related compounds. Specific experimental data for the scale-up synthesis of 6-Bromochroman-4-amine is limited in publicly available literature.

Proposed Synthetic Route: Reductive Amination of 6-Bromochroman-4-one

A common and scalable method for the synthesis of this compound is the reductive amination of 6-Bromochroman-4-one. This process typically involves two main stages: the formation of an imine intermediate followed by its reduction to the desired amine.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during the scale-up synthesis of this compound via reductive amination.

Stage 1: Imine Formation

Q1: Why is the conversion of 6-Bromochroman-4-one to the imine intermediate slow or incomplete?

A1:

  • Insufficient Water Removal: The formation of an imine is a condensation reaction that produces water. On a larger scale, the accumulation of water can inhibit the reaction equilibrium.

    • Solution: Employ azeotropic distillation with a Dean-Stark trap if the solvent is suitable (e.g., toluene). Alternatively, add a drying agent like anhydrous magnesium sulfate or molecular sieves.

  • Steric Hindrance: The bulky nature of the chromanone system might slow down the reaction.

    • Solution: Increase the reaction temperature moderately. Consider using a catalyst, such as a mild acid (e.g., acetic acid), to protonate the carbonyl oxygen and enhance its electrophilicity.

  • Reagent Purity: Impurities in the starting ketone or the amine source (e.g., ammonia or an ammonium salt) can interfere with the reaction.

    • Solution: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the scale-up.

Q2: What are the likely side products during imine formation and how can they be minimized?

A2:

  • Aldol Condensation: Under basic or acidic conditions, the ketone can undergo self-condensation.

    • Solution: Maintain careful control over the reaction pH and temperature. A neutral or slightly acidic condition is often optimal.

  • Formation of Enamine: If a secondary amine is present as an impurity, it can lead to the formation of an enamine.

    • Solution: Use a high-purity source of ammonia or the primary amine.

Stage 2: Reduction of the Imine

Q3: The reduction of the imine intermediate is incomplete, leaving residual imine in the product. How can this be resolved?

A3:

  • Reducing Agent Reactivity: The chosen reducing agent may not be sufficiently reactive or may have degraded. Sodium borohydride (NaBH₄) can sometimes be slow for reducing imines, while sodium triacetoxyborohydride (NaBH(OAc)₃) is generally effective but sensitive to moisture.[1][2]

    • Solution:

      • Switch to a more reactive or suitable reducing agent like sodium cyanoborohydride (NaBH₃CN), which is particularly effective for reducing imines at a controlled pH.[1][3]

      • Ensure the reducing agent is fresh and has been stored under anhydrous conditions.

      • Increase the equivalents of the reducing agent. However, avoid large excesses to prevent complicating the purification process.[4]

  • Reaction pH: The pH of the reaction medium can significantly affect the rate of reduction. The imine is more susceptible to reduction when it is protonated to form the iminium ion.

    • Solution: For reagents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is often optimal to facilitate the formation of the more reactive iminium ion.[3]

Q4: I am observing the formation of 6-bromochroman-4-ol as a significant byproduct. What is the cause and how can it be prevented?

A4:

  • Competitive Carbonyl Reduction: This occurs when the reducing agent reduces the starting ketone before it has a chance to form the imine. This is more common with less selective reducing agents like NaBH₄.[1]

    • Solution:

      • Adopt a two-step, one-pot approach. First, allow sufficient time for the imine to form completely before adding the reducing agent. Monitor the imine formation by TLC or LC-MS.

      • Use a reducing agent that is more selective for imines over ketones, such as sodium cyanoborohydride (NaBH₃CN).[1]

Stage 3: Work-up and Purification

Q5: I am facing difficulties during the acid-base extraction for product isolation, such as emulsion formation. What are the best practices?

A5:

  • Emulsion Formation: Amines, especially at scale, can act as surfactants, leading to stable emulsions during liquid-liquid extraction.

    • Solution:

      • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

      • Perform the phase separation in a jacketed vessel to allow for gentle heating or cooling, which can also aid in breaking the emulsion.

      • Minimize vigorous shaking and instead use gentle, repeated inversions for mixing.

  • Product Precipitation: The hydrochloride salt of the amine might precipitate if the concentration is too high during the acidic wash.

    • Solution: Use a larger volume of the acidic solution or a more dilute acid.

Q6: The final product has low purity, with persistent impurities. What purification strategies are recommended for large-scale operations?

A6:

  • Column Chromatography Challenges: On a large scale, traditional silica gel chromatography can be inefficient and costly for purifying basic amines due to streaking.[5]

    • Solution:

      • Acid-Base Extraction: A well-optimized multi-step acid-base extraction can be a powerful purification tool to remove neutral and acidic impurities.[6]

      • Crystallization: Attempt to crystallize the product as either the free base or a salt (e.g., hydrochloride, tartrate). This can be a highly effective method for achieving high purity on a large scale.

      • Alternative Stationary Phases: If chromatography is necessary, consider using basic alumina or reversed-phase C18 silica as the stationary phase, which can provide better separation for amines.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring the reaction and assessing the final product's purity and identity?

A1: A combination of chromatographic and spectroscopic methods is recommended.

Technique Purpose Details
TLC Rapid, qualitative reaction monitoring.Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce streaking). Visualize with UV light and/or a ninhydrin stain for the amine.
LC-MS Quantitative reaction monitoring and impurity identification.Provides accurate information on the conversion of starting materials and the formation of byproducts.
HPLC Final purity assessment.Use a reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid.
Chiral HPLC Determination of enantiomeric purity.Use a chiral stationary phase (CSP), such as one based on polysaccharide derivatives, to separate the enantiomers.[8]
NMR (¹H, ¹³C) Structural confirmation of the final product.Confirms the chemical structure and can help identify impurities.
Melting Point Purity assessment of the solid product.A sharp melting point range is indicative of high purity.

Q2: How can the formation of the tertiary amine (bis-amination) byproduct be avoided?

A2: The formation of a tertiary amine can occur if the newly formed primary amine reacts with another molecule of the starting ketone.

  • Control Stoichiometry: Use a large excess of the ammonia source relative to the ketone.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine product low at any given time.

  • Pre-form the Imine: Isolate or fully form the imine before the reduction step. This physically separates the primary amine product from the starting ketone.

Q3: What are the key safety considerations for scaling up this synthesis?

A3:

  • Hydrogen Gas Evolution: The use of hydride reducing agents (e.g., NaBH₄) results in the evolution of hydrogen gas, which is highly flammable. Ensure the reactor is well-ventilated and that all equipment is properly grounded to prevent static discharge.

  • Cyanide Handling: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide (HCN) gas under strongly acidic conditions. Maintain careful pH control and handle the reagent in a well-ventilated fume hood.

  • Exothermic Reactions: Both imine formation and, particularly, the reduction step can be exothermic. On a large scale, this heat needs to be managed effectively to prevent runaway reactions. Use a jacketed reactor with controlled cooling and monitor the internal temperature closely.

  • Material Handling: this compound is a pharmaceutical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What are the best practices for storing the final this compound product?

A4: As an amine, the product can be sensitive to air and light. It is recommended to store it in an airtight, amber glass container under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (2-8°C) to prevent degradation.[9]

Experimental Protocols

Proposed Protocol for Reductive Amination
  • Imine Formation:

    • Charge a jacketed reactor with 6-Bromochroman-4-one (1.0 eq) and a suitable solvent (e.g., methanol or toluene).

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 eq).

    • If necessary, add a catalytic amount of acetic acid (0.1 eq).

    • Heat the mixture to 40-50°C and monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours). If using toluene, water can be removed azeotropically with a Dean-Stark apparatus.

  • Reduction:

    • Cool the reaction mixture to 0-5°C.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions, ensuring the internal temperature does not exceed 15°C.

    • Allow the reaction to stir at room temperature overnight, or until the imine intermediate is fully consumed as monitored by LC-MS.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature.

    • If the solvent is water-miscible (e.g., methanol), remove it under reduced pressure.

    • Add an organic solvent (e.g., ethyl acetate or dichloromethane) and adjust the pH of the aqueous layer to >10 with a base (e.g., 2M NaOH) to ensure the amine is in its free base form.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on basic alumina or silica gel treated with triethylamine.

Data Presentation

Table 1: Potential Impurities and Analytical Methods
ImpurityPotential SourceRecommended Analytical Method
Unreacted 6-Bromochroman-4-oneIncomplete imine formationLC-MS, HPLC, GC-MS
Imine IntermediateIncomplete reductionLC-MS, ¹H NMR
6-Bromochroman-4-olReduction of starting ketoneLC-MS, HPLC, GC-MS
Tertiary Amine (bis-amination)Reaction of product with starting materialLC-MS, ¹H NMR
Table 2: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantages
NaBH₄ Inexpensive, readily available.Can reduce the starting ketone; may be slow for imine reduction.[1]
NaBH₃CN Highly selective for imines/iminiums over ketones.Toxic (releases HCN in acid); more expensive.[1][3]
NaBH(OAc)₃ (STAB) Mild, selective, and does not require acidic pH.Moisture sensitive; generates acetic acid.[1]
H₂/Catalyst (e.g., Pd/C) "Green" reagent (byproduct is water); effective.Requires specialized high-pressure equipment; catalyst can be pyrophoric.

Visualizations

Experimental Workflow Diagram

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Work-up & Isolation cluster_3 Stage 4: Purification start Charge Reactor: 6-Bromochroman-4-one, Ammonia Source, Solvent heat Heat (40-50°C) + Optional Catalyst (AcOH) start->heat monitor1 Monitor by LC-MS (Ketone Consumption) heat->monitor1 cool Cool to 0-5°C monitor1->cool add_reductant Slowly Add Reducing Agent (e.g., NaBH(OAc)₃) cool->add_reductant stir Stir at RT (Overnight) add_reductant->stir monitor2 Monitor by LC-MS (Imine Consumption) stir->monitor2 quench Quench Reaction (e.g., 1M HCl) monitor2->quench ph_adjust Basify to pH > 10 (e.g., NaOH) quench->ph_adjust extract Extract with Organic Solvent ph_adjust->extract dry_conc Dry and Concentrate extract->dry_conc crude Crude Product dry_conc->crude purify Crystallization or Chromatography crude->purify final_product Pure this compound purify->final_product

Caption: Proposed experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G start Low Final Yield/Purity check_sm Check Purity of Starting Materials start->check_sm check_imine Analyze Imine Formation Step (LC-MS) check_sm->check_imine check_reduction Analyze Reduction Step (LC-MS) check_imine->check_reduction Imine formation OK incomplete_imine Incomplete Imine Formation? check_imine->incomplete_imine Problem Detected check_workup Review Work-up & Purification check_reduction->check_workup Reduction OK incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction Problem Detected emulsion Emulsion Issues? check_workup->emulsion Problem Detected incomplete_imine->check_reduction No sol_imine Solutions: - Remove Water (Dean-Stark) - Add Catalyst (AcOH) - Increase Temperature incomplete_imine->sol_imine Yes sol_reduction Solutions: - Change Reducing Agent - Check Reagent Quality - Adjust pH (5-6) incomplete_reduction->sol_reduction Yes ketone_reduction Ketone Reduced to Alcohol? incomplete_reduction->ketone_reduction No ketone_reduction->check_workup No sol_ketone_red Solutions: - Pre-form Imine - Use Selective Reductant (e.g., NaBH₃CN) ketone_reduction->sol_ketone_red Yes sol_emulsion Solutions: - Add Brine - Gentle Mixing - Filter Aid emulsion->sol_emulsion Yes

Caption: A logical decision tree for troubleshooting the synthesis of this compound.

References

Identifying and minimizing byproducts in 6-Bromochroman-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromochroman-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and practical synthetic pathway for this compound involves a three-step sequence starting from 4-bromophenol. The route proceeds through the formation of 6-Bromochroman-4-one, followed by its conversion to 6-Bromochroman-4-one oxime, and subsequent reduction to the target primary amine.

Q2: What are the key intermediates in this synthetic route?

The key intermediates are:

  • 3-(4-Bromophenoxy)butanoic acid: Formed by the reaction of 4-bromophenol with crotonic acid.

  • 6-Bromochroman-4-one: Obtained via intramolecular Friedel-Crafts cyclization of 3-(4-bromophenoxy)butanoic acid.

  • 6-Bromochroman-4-one oxime: Synthesized by the reaction of 6-Bromochroman-4-one with hydroxylamine.

Q3: What are the typical challenges encountered in the synthesis of this compound?

Common challenges include:

  • Low yields in the cyclization step: The intramolecular Friedel-Crafts reaction to form 6-Bromochroman-4-one can be sensitive to reaction conditions.

  • Formation of byproducts during oximation: Incomplete reaction or side reactions can lead to impurities.

  • Over-reduction or formation of secondary amines during the final reduction step: The reduction of the oxime to the primary amine requires careful control of the reducing agent and reaction conditions.[1]

  • Purification of the final product: The basic nature of the amine can make chromatographic purification challenging.

Troubleshooting Guides

Problem 1: Low Yield of 6-Bromochroman-4-one in the Cyclization Step

Possible Causes:

  • Inefficient Cyclization Agent: The strength and concentration of the acid catalyst (e.g., polyphosphoric acid - PPA) may be insufficient.

  • High Reaction Temperature: Excessive heat can lead to decomposition or the formation of polymeric byproducts.

  • Presence of Water: Moisture can deactivate the Lewis or Brønsted acid catalyst.

Solutions:

  • Optimize Catalyst Concentration: Ensure a sufficient amount of fresh PPA is used to drive the reaction to completion.

  • Control Reaction Temperature: Carefully monitor and control the temperature of the reaction. A gradual increase in temperature might be beneficial.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.

Problem 2: Incomplete Reaction or Multiple Spots on TLC during Oximation

Possible Causes:

  • Insufficient Hydroxylamine: The molar ratio of hydroxylamine to the ketone may be too low.

  • Incorrect pH: The reaction is pH-sensitive; a slightly acidic or basic medium is often required for optimal results.[2]

  • Steric Hindrance: The chromanone structure might present some steric hindrance to the incoming nucleophile.

Solutions:

  • Increase Stoichiometry of Hydroxylamine: Use a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., pyridine or sodium acetate) to liberate free hydroxylamine.

  • Adjust pH: Buffer the reaction mixture to maintain an optimal pH for oxime formation.

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture to overcome steric barriers.

Problem 3: Formation of Byproducts during the Reduction of 6-Bromochroman-4-one Oxime

Possible Causes:

  • Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to the formation of other reduced species.

  • Formation of Secondary Amines: This is a common side reaction in oxime reductions.[1]

  • Beckmann Rearrangement: Under acidic conditions, the oxime can undergo rearrangement to form an amide.[3]

  • Incomplete Reaction: Insufficient reducing agent or reaction time will leave unreacted oxime.

Solutions:

  • Choice of Reducing Agent: Consider using alternative reducing agents such as catalytic hydrogenation (e.g., H₂/Raney Nickel) or other hydride reagents that may offer better selectivity.[4]

  • Control Stoichiometry and Temperature: Carefully control the amount of reducing agent and maintain a low reaction temperature to minimize side reactions.

  • Neutral or Basic Conditions: Perform the reduction under neutral or basic conditions to avoid the Beckmann rearrangement.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

Data Presentation

Table 1: Summary of Reaction Steps and Potential Byproducts

StepReactionKey ReagentsDesired ProductPotential Byproducts
1Michael Addition4-Bromophenol, Crotonic Acid, Base3-(4-Bromophenoxy)butanoic acidUnreacted starting materials
2Intramolecular Friedel-Crafts Acylation3-(4-Bromophenoxy)butanoic acid, PPA6-Bromochroman-4-onePolymeric material, regioisomers
3Oximation6-Bromochroman-4-one, Hydroxylamine HCl, Base6-Bromochroman-4-one oximeUnreacted ketone, di-oxime (unlikely)
4Reduction6-Bromochroman-4-one oxime, Reducing Agent (e.g., LiAlH₄)This compoundSecondary amine, aziridine, unreacted oxime

Experimental Protocols

Protocol 1: Synthesis of 6-Bromochroman-4-one
  • Step 1a: Synthesis of 3-(4-Bromophenoxy)butanoic acid:

    • To a solution of 4-bromophenol in a suitable solvent (e.g., toluene), add a base (e.g., sodium hydroxide).

    • Add crotonic acid portion-wise to the reaction mixture.

    • Heat the mixture at reflux and monitor the reaction by TLC.

    • After completion, cool the reaction, acidify with HCl, and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Step 1b: Intramolecular Friedel-Crafts Cyclization:

    • Add 3-(4-bromophenoxy)butanoic acid to an excess of polyphosphoric acid (PPA).

    • Heat the mixture with stirring at a controlled temperature (e.g., 80-100 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 6-Bromochroman-4-one. Purify by column chromatography or recrystallization.

Protocol 2: Synthesis of 6-Bromochroman-4-one oxime
  • Dissolve 6-Bromochroman-4-one in ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and add water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain 6-Bromochroman-4-one oxime.

Protocol 3: Synthesis of this compound
  • Using Lithium Aluminum Hydride (LiAlH₄):

    • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

    • Cool the suspension in an ice bath.

    • Add a solution of 6-Bromochroman-4-one oxime in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel, potentially using a solvent system containing a small amount of triethylamine to prevent tailing.

Mandatory Visualization

Synthesis_Pathway Start 4-Bromophenol + Crotonic Acid Intermediate1 3-(4-Bromophenoxy)butanoic acid Start->Intermediate1 Michael Addition Intermediate2 6-Bromochroman-4-one Intermediate1->Intermediate2 Intramolecular Friedel-Crafts (PPA) Byproduct1 Polymeric Byproducts Intermediate1->Byproduct1 Intermediate3 6-Bromochroman-4-one oxime Intermediate2->Intermediate3 Oximation (NH2OH.HCl) Product This compound Intermediate3->Product Reduction (e.g., LiAlH4) Byproduct2 Secondary Amine Intermediate3->Byproduct2 Byproduct3 Beckmann Rearrangement Product (Amide) Intermediate3->Byproduct3

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow Start Low Yield or Impurities in Synthesis Step Identify Reaction Step Start->Step Cyclization Cyclization (Ketone Formation) Step->Cyclization Step 2 Oximation Oximation Step->Oximation Step 3 Reduction Reduction (Amine Formation) Step->Reduction Step 4 CheckCatalyst Check Catalyst Activity & Concentration Cyclization->CheckCatalyst ControlTemp Control Temperature Cyclization->ControlTemp Anhydrous Ensure Anhydrous Conditions Cyclization->Anhydrous CheckStoich Check Reagent Stoichiometry Oximation->CheckStoich AdjustpH Adjust pH Oximation->AdjustpH ChangeReagent Consider Alternative Reducing Agent Reduction->ChangeReagent ControlConditions Control Stoichiometry & Temperature Reduction->ControlConditions Solution Improved Yield and Purity CheckCatalyst->Solution ControlTemp->Solution Anhydrous->Solution CheckStoich->Solution AdjustpH->Solution ChangeReagent->Solution ControlConditions->Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Improving the solubility of 6-Bromochroman-4-amine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromochroman-4-amine. The content is designed to address common challenges related to the compound's solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

While extensive experimental data for this compound is limited, its properties can be predicted based on its structure. It is a heterocyclic compound containing a basic amine group, suggesting its aqueous solubility will be pH-dependent.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the likely cause?

This is a common issue known as "crashing out" or "antisolvent precipitation." It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration of DMSO in the assay may not be sufficient to keep the compound dissolved.

Q3: What are the primary strategies for improving the aqueous solubility of this compound for my biological assay?

The main approaches to enhance the solubility of this weakly basic compound include:

  • pH Adjustment: Lowering the pH of the aqueous buffer to protonate the amine group, thereby forming a more soluble salt.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in the final assay medium.

  • Employing Surfactants: Using non-ionic surfactants like Tween® 20 or Pluronic® F-68 to form micelles that can encapsulate the hydrophobic compound.

  • Inclusion Complexation: Utilizing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that increase the apparent solubility of the compound.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Q5: Can I heat the solution to dissolve this compound?

Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in a stock solvent. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution for any signs of instability after warming.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

Workflow for Troubleshooting Precipitation:

Precipitation_Troubleshooting start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc lower_conc Lower the final concentration in the assay if possible. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration sufficient? check_conc->check_dmso No reassess Re-evaluate Solubility lower_conc->reassess inc_dmso Increase final DMSO concentration (typically ≤ 0.5%). check_dmso->inc_dmso No ph_optimization Optimize Buffer pH check_dmso->ph_optimization Yes inc_dmso->reassess cosolvent Use a Co-solvent ph_optimization->cosolvent surfactant Add a Surfactant cosolvent->surfactant cyclodextrin Use Cyclodextrin surfactant->cyclodextrin cyclodextrin->reassess success Problem Solved reassess->success

Caption: A stepwise workflow for troubleshooting precipitation of this compound in aqueous solutions.

Data Presentation

Predicted Physicochemical Properties of this compound
PropertyPredicted ValueNotes
Molecular Weight 228.09 g/mol -
logP 2.3 - 2.8Indicates moderate lipophilicity.
pKa (most basic) 8.5 - 9.5Estimated for the primary amine group.
Aqueous Solubility Low (predicted to be in the low µM range at neutral pH)Solubility is expected to increase at lower pH.
Recommended Starting Concentrations for Solubilizing Agents
AgentRecommended Starting ConcentrationNotes
DMSO (as co-solvent) ≤ 0.5% (v/v)Cell line dependent; determine toxicity threshold.
Ethanol (as co-solvent) 1 - 5% (v/v)Often better tolerated by cells than DMSO.
Tween® 20 0.01 - 0.1% (v/v)Add to the aqueous buffer before adding the compound.
Pluronic® F-68 0.02 - 0.2% (w/v)Useful for preventing precipitation in cell culture media.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 5% (w/v)Prepare a stock solution of HP-β-CD to dissolve the compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom for absorbance readings)

  • Microplate reader

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Dispense into microplate: Add 2 µL of each concentration from the serial dilution into triplicate wells of a 96-well plate. Include a DMSO-only control.

  • Add aqueous buffer: Rapidly add 98 µL of the aqueous buffer to each well to achieve a final volume of 100 µL and a final DMSO concentration of 2%.

  • Incubation and Mixing: Seal the plate and shake for 1-2 hours at room temperature.

  • Measure Absorbance: Measure the absorbance of each well at a wavelength where the compound does not absorb but where light scattering from precipitated particles can be detected (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in absorbance is observed compared to the DMSO control is considered the kinetic solubility limit.

Protocol 2: pH-Dependent Solubility Assessment

This protocol details how to test the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • DMSO, anhydrous

  • A series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC-UV or LC-MS for quantification

Procedure:

  • Prepare a high-concentration stock: Prepare a 20 mM stock solution of this compound in DMSO.

  • Spike into buffers: Add a small volume of the DMSO stock to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 200 µM).

  • Equilibration: Cap the vials and shake at room temperature for 24 hours to reach equilibrium.

  • Separation of undissolved compound: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method with a standard curve.

  • Data Analysis: Plot the measured solubility against the buffer pH to determine the pH-solubility profile.

Potential Signaling Pathway Involvement

Based on the known neuroprotective effects of related chroman derivatives, this compound may exert its biological activity through modulation of key neuronal signaling pathways. One such pathway is the ERK-CREB signaling cascade , which is crucial for neuronal survival, plasticity, and protection against oxidative stress.

ERK_CREB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Ras Ras Receptor->Ras Modulation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Translocation CREB CREB ERK_n->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Activation Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: A potential signaling pathway for the neuroprotective effects of this compound involving the ERK-CREB cascade.

HPLC method development for the analysis of 6-Bromochroman-4-amine purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Purity Analysis of 6-Bromochroman-4-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the development and troubleshooting of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a reversed-phase HPLC method for this compound purity analysis?

A suitable starting point is a reversed-phase HPLC method using a C18 column, which separates compounds based on polarity.[1] Given that this compound is an amine, controlling the mobile phase pH is critical to ensure good peak shape.[2] A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the main compound from potential impurities with different polarities.[1][3]

Q2: Why am I observing significant peak tailing for my this compound peak?

Peak tailing is a common issue when analyzing amines by reversed-phase HPLC.[2] It is often caused by the interaction of the basic amine group with acidic residual silanol groups on the silica-based stationary phase.[4] To mitigate this, you can:

  • Work at a higher pH: Using a mobile phase with a pH well above the pKa of the amine can improve repeatability and peak shape.[2]

  • Use a base-deactivated column: Modern columns are often end-capped or use hybrid silica technology to minimize silanol interactions.

  • Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (TEA) into the mobile phase can mask the silanol groups.

Q3: How can I separate the enantiomers of this compound?

As this compound is a chiral compound, enantiomeric separation is crucial. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most effective technique for this purpose.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and a common first choice for screening chiral separations of pharmaceutical compounds.[6][7] Method development typically involves screening different combinations of normal-phase (e.g., hexane/alcohol) or reversed-phase mobile phases to achieve optimal resolution.[7]

Q4: What are the potential impurities I should be looking for during the analysis?

Impurities can originate from the synthetic process and may include unreacted starting materials, intermediates, or by-products from side reactions.[8] For a compound like this compound, potential impurities could include:

  • Starting Materials: Such as 4-bromoaniline or related precursors.[9][10]

  • Synthetic Intermediates: For example, the corresponding ketone, 6-bromochroman-4-one.

  • Degradation Products: The stability of the analyte should be assessed through forced degradation studies (e.g., acid, base, oxidation, heat, light) to identify potential degradants.[11][12]

Q5: What are the key validation parameters for this HPLC method according to ICH guidelines?

To ensure an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[13][15]

  • Linearity: The ability to produce test results that are directly proportional to the analyte concentration within a given range.[14]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

Experimental Protocols

Protocol 1: Proposed Reversed-Phase HPLC Method for Purity Analysis (Achiral)

This protocol provides a starting point for developing a stability-indicating method. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 225 nm or Diode Array Detector (DAD) for peak purity assessment
Injection Volume 5 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: Proposed Chiral HPLC Method for Enantiomeric Purity

The selection of the chiral stationary phase is the most critical factor for success.[7]

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). Optimization is key.
Modifier 0.1% Diethylamine (DEA) may be added to improve peak shape for basic analytes.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength UV at 225 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in the mobile phase to a final concentration of 1.0 mg/mL.

Troubleshooting Guides

System Pressure Issues
Question / SymptomPossible Cause(s)Suggested Solution(s)
Why is my system pressure abnormally high? 1. Blockage in the system (e.g., column frit, tubing, injector).[16] 2. Mobile phase precipitation. 3. Incorrect column installed.1. Reverse flush the column (if permissible by the manufacturer). Systematically disconnect components to locate the blockage.[17] 2. Ensure mobile phase components are fully miscible and filter all solvents.[17] 3. Verify the installed column matches the method requirements.
Why is the pressure fluctuating or unstable? 1. Air bubbles in the pump or detector. 2. Leaking pump seals or fittings.[16] 3. Faulty check valves.[16] 4. Improper mobile phase mixing or degassing.1. Purge the pump and the entire system to remove air. Ensure mobile phase is properly degassed.[16] 2. Inspect the system for leaks, especially around fittings and pump heads. Tighten or replace as needed. 3. Clean or replace the pump check valves.[16] 4. If using online mixing, try hand-mixing the mobile phase to diagnose the issue.
Why is the system pressure too low? 1. Leak in the system (before the column). 2. Incorrect flow rate setting. 3. Worn pump seal.1. Check all fittings from the solvent reservoir to the injector for leaks. 2. Verify the pump flow rate is set correctly. 3. Replace worn pump seals.
Peak Shape and Retention Time Problems
Question / SymptomPossible Cause(s)Suggested Solution(s)
Why are my peaks tailing? 1. Secondary interactions between the basic amine and acidic silanols on the column.[2] 2. Column overload.[16] 3. Column contamination or degradation.1. Use a base-deactivated column, increase mobile phase pH, or add a competing base like TEA. 2. Reduce the injection volume or sample concentration.[18] 3. Flush the column with a strong solvent or replace it if it's at the end of its life.
Why are my retention times shifting? 1. Change in mobile phase composition.[16] 2. Inadequate column equilibration time.[16] 3. Fluctuation in column temperature.[19] 4. Column aging.1. Prepare fresh mobile phase. If using a gradient pump, check proportioning valve performance.[18] 2. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before injection.[19] 3. Use a column oven for stable temperature control. 4. Retention times may decrease over the column's lifetime; if shifts are significant, replace the column.
Why are my peaks broad? 1. Large injection volume or strong sample solvent.[18] 2. Extra-column volume (e.g., long tubing between column and detector).[16] 3. Column contamination or void formation.1. Reduce injection volume. Dissolve the sample in the initial mobile phase whenever possible.[18] 2. Use tubing with a smaller internal diameter and minimize its length.[16] 3. Replace the guard column or analytical column.
Baseline Issues
Question / SymptomPossible Cause(s)Suggested Solution(s)
Why is my baseline noisy? 1. Air bubbles in the system.[16] 2. Contaminated or poor-quality mobile phase.[18] 3. Detector lamp is failing.[16] 4. Leaks in the system, especially in the pump or detector cell.[17]1. Degas the mobile phase and purge the system.[16] 2. Use HPLC-grade solvents and prepare fresh mobile phase. Filter all solvents.[17] 3. Replace the detector lamp.[16] 4. Perform a thorough leak check of the entire system.[17]
Why is my baseline drifting? 1. Inadequate column equilibration. 2. Mobile phase composition is changing over time (e.g., selective evaporation). 3. Fluctuating column temperature.1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Cover solvent reservoirs to minimize evaporation. Prepare fresh mobile phase. 3. Use a column oven and ensure the lab temperature is stable.

Visualized Workflows

cluster_dev Method Development start_node Define Analytical Goal (Purity, Enantiomers) A Select Column & Mobile Phase (e.g., C18, ACN/H2O) start_node->A process_node process_node decision_node decision_node end_node Validated Method B Screening Runs (Isocratic & Gradient) A->B D Good Separation? B->D C Optimize Parameters (Gradient, pH, Temp) C->B D->C No E System Suitability & Method Validation D->E Yes E->end_node

Caption: General workflow for HPLC method development.

cluster_causes Potential Causes problem_node Problem: Unstable Retention Times C1 Mobile Phase problem_node->C1 C2 Temperature problem_node->C2 C3 Column Equilibration problem_node->C3 C4 System Leak problem_node->C4 cause_node cause_node solution_node solution_node S1 Prepare fresh mobile phase. Check pump proportioning. C1->S1 S2 Use a column oven. Ensure stable ambient temp. C2->S2 S3 Increase equilibration time (>10 column volumes). C3->S3 S4 Check fittings, pump seals, and injector for leaks. C4->S4

Caption: Troubleshooting guide for unstable HPLC retention times.

start_node Goal: Separate Enantiomers of This compound A Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start_node->A process_node process_node decision_node decision_node end_node Optimized Chiral Method B Screen Mobile Phases (Normal & Reversed Phase) A->B C Resolution > 1.5? B->C D Optimize Mobile Phase (Adjust modifier, alcohol type, or additive concentration) C->D No E Optimize Flow & Temp C->E Yes D->B E->end_node

Caption: Strategy for chiral separation method development.

References

Preventing degradation of 6-Bromochroman-4-amine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Bromochroman-4-amine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: While specific degradation pathways for this compound are not extensively documented, based on the general reactivity of primary amines and chroman structures, the primary degradation routes are likely oxidation and potential acid- or base-catalyzed reactions. The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1]

Q2: How can I minimize oxidation of this compound during workup?

A2: To minimize oxidation, it is crucial to limit the compound's exposure to atmospheric oxygen.[2] Conducting the workup under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Additionally, using degassed solvents and avoiding prolonged exposure to light can further mitigate oxidative degradation.

Q3: Is this compound sensitive to acidic or basic conditions during extraction?

A3: The sensitivity of chroman amines to acidic or basic conditions can vary. Primary amines like this compound are basic and will be protonated under acidic conditions to form an ammonium salt.[3] This property is often exploited for extraction into an aqueous acidic layer. However, the stability of the chroman ring and the bromo substituent to strong acids should be considered. While many amines are stable under moderately acidic conditions, prolonged exposure or use of strong acids could potentially lead to side reactions. Conversely, strong basic conditions might also promote degradation, although this is generally less common for simple amines than oxidation.

Q4: What are the best practices for purifying this compound using column chromatography?

A4: For the purification of basic compounds like this compound on silica gel, peak tailing can be a common issue due to the interaction of the amine with the acidic silica. To counteract this, it is advisable to add a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[4] Alternatively, using a different stationary phase like basic alumina can be effective.[4]

Troubleshooting Guides

Issue 1: Low recovery of this compound after aqueous workup.
Possible Cause Recommended Solution
Oxidative Degradation Perform the workup under an inert atmosphere (N₂ or Ar). Use degassed solvents for extraction. Minimize exposure of the sample to light.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.
Incomplete Extraction Ensure the pH of the aqueous layer is appropriately adjusted for the desired extraction. For extraction into the organic layer, the aqueous phase should be basic. For extraction into the aqueous layer (as the ammonium salt), the pH should be acidic. Perform multiple extractions with smaller volumes of solvent for higher efficiency.
Product is Acid-Labile If using an acidic wash to remove basic impurities, and your product is acid-sensitive, consider using a wash with a 10% aqueous copper (II) sulfate solution. The copper-complexed amine will partition into the aqueous layer.[5][6]
Issue 2: Presence of impurities in the final product after purification.
Possible Cause Recommended Solution
Co-elution during Chromatography Optimize the mobile phase for column chromatography. A gradient elution may provide better separation. Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce peak tailing on silica gel.[4] Consider using a different stationary phase, such as basic alumina.[4]
Thermal Degradation Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
Residual Solvents After evaporation, place the product under high vacuum for an extended period to remove trace amounts of solvents.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Degradation
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If applicable, quench the reaction by slowly adding a suitable reagent (e.g., water, saturated ammonium chloride solution) while stirring.

  • Inert Atmosphere: If possible, perform the subsequent steps under an inert atmosphere of nitrogen or argon.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water (preferably degassed).

    • Gently shake the funnel, venting frequently.

    • Allow the layers to separate. If an emulsion forms, add a small amount of brine.

    • Separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic layers.

    • To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate.

    • To remove basic impurities (if the product is neutral), wash with dilute HCl. Caution: If the product is suspected to be acid-sensitive, use a 10% aqueous copper (II) sulfate solution instead.[5][6]

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure at a moderate temperature.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

    • To improve separation and reduce tailing, add 0.1-1% triethylamine to the eluent.[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_oxidation Suspicion of Oxidation? start->check_oxidation check_extraction Inefficient Extraction? check_oxidation->check_extraction No sol_inert Use Inert Atmosphere & Degassed Solvents check_oxidation->sol_inert Yes check_stability Potential Instability? check_extraction->check_stability No sol_ph Optimize pH for Extraction & Perform Multiple Extractions check_extraction->sol_ph Yes sol_wash Use Milder Wash (e.g., CuSO4 solution) check_stability->sol_wash Yes

Caption: Troubleshooting decision tree for low yield of this compound.

Potential Degradation Pathways

Degradation_Pathways amine This compound oxidized Oxidized Products (e.g., imine, nitroso, hydroxylamine) amine->oxidized O2, light, metal ions acid_salt Protonated Amine (Salt) (Stable for extraction) amine->acid_salt Dilute Acid (e.g., HCl) acid_degradation Potential Acid-catalyzed Degradation Products amine->acid_degradation Strong/Prolonged Acid

Caption: Potential degradation and reaction pathways for this compound.

Experimental Workflow for Stable Workup

Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench extract Extract with Degassed Solvents quench->extract wash Wash Organic Layer (consider CuSO4) extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo (moderate temp.) dry->concentrate purify Column Chromatography (+ Triethylamine) concentrate->purify product Pure this compound purify->product

Caption: Recommended experimental workflow for a stable workup of this compound.

References

Technical Support Center: Chiral Separation of 6-Bromochroman-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 6-Bromochroman-4-amine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the chiral separation of this compound?

A1: The main strategies for resolving the enantiomers of this compound include Chiral High-Performance Liquid Chromatography (HPLC), diastereomeric salt formation, and enzymatic resolution. The choice of method often depends on the scale of the separation, available equipment, and the desired purity of the enantiomers.

Q2: Which type of chiral stationary phase (CSP) is most effective for the HPLC separation of this compound?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally a good starting point for the separation of chiral amines like this compound.[1][2] Cyclofructan-based CSPs have also shown high success rates for separating primary amines and could be a viable alternative.[1] The selection is often empirical, and screening multiple columns is recommended to find the optimal stationary phase.[2][3]

Q3: Why is the addition of acidic or basic modifiers to the mobile phase necessary in chiral HPLC?

A3: For basic compounds like this compound, peak tailing and poor resolution can occur due to interactions with acidic silanol groups on the silica support of the CSP.[1] Adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can suppress these interactions, leading to improved peak shape and resolution.[4] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used.[4]

Q4: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A4: Many modern polysaccharide-based chiral columns are robust enough to be used in different modes, including normal phase, polar organic, and reversed-phase. However, it is crucial to ensure proper column flushing and re-equilibration when switching between mobile phase systems to avoid "memory effects" from additives that can impact the column's selectivity.[5]

Q5: My diastereomeric salt crystallization is not working. What are the common reasons for failure?

A5: The success of diastereomeric salt formation is highly dependent on the choice of the chiral resolving agent and the crystallization solvent.[6] Common issues include the formation of a non-crystalline oil, the co-crystallization of both diastereomers, or very low yields. A systematic screening of various chiral acids (e.g., tartaric acid derivatives) and a range of solvents with different polarities is often necessary to identify optimal conditions.[6][7]

Q6: What are the advantages of using enzymatic resolution for separating this compound enantiomers?

A6: Enzymatic resolution, often using lipases, offers high enantioselectivity under mild reaction conditions.[8][9] This method can provide one enantiomer in high purity. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[8][9] However, this can be overcome by coupling the resolution with a racemization step for the unwanted enantiomer, allowing for a dynamic kinetic resolution process.

Troubleshooting Guides

Chiral HPLC Separation
Issue Possible Cause(s) Troubleshooting Steps
No separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Vary the ratio of the organic modifiers in the mobile phase.- Switch between separation modes (normal phase, polar organic, reversed-phase).[2]
Poor resolution (Rs < 1.5) - Mobile phase composition is not optimal.- Flow rate is too high.- Column temperature is not optimized.- Fine-tune the mobile phase composition by making small adjustments to the solvent ratios.- Reduce the flow rate to increase the interaction time with the CSP.- Adjust the column temperature; lower temperatures often improve resolution.[2]
Peak tailing - Secondary interactions between the basic amine and acidic silanol groups on the CSP support.- Add a basic modifier to the mobile phase, such as 0.1% DEA or TEA.[4]
Inconsistent retention times / Poor reproducibility - Insufficient column equilibration between runs.- "Memory effect" from additives used in previous analyses.- Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Dedicate a column to a specific method or use a rigorous flushing procedure when changing mobile phases/additives.[5]- Check the column performance with a standard; it may need to be replaced.
Diastereomeric Salt Formation
Issue Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallization - The diastereomeric salt is too soluble in the chosen solvent.- The concentration is too high.- Use a less polar solvent or a solvent mixture.- Try a lower initial concentration of the amine and resolving agent.
Low diastereomeric excess (d.e.) of the crystallized salt - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Crystallization occurred too quickly, leading to entrapment of the more soluble diastereomer.- Screen a wider range of solvents and solvent mixtures.- Slow down the crystallization process by using a slower cooling rate or an anti-solvent addition method.
Low yield of the desired diastereomer - The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the crystallization temperature; lower temperatures may reduce solubility.- Concentrate the mother liquor to attempt a second crystallization.

Experimental Protocols

Chiral HPLC Method Development for this compound

This protocol outlines a general approach for developing a chiral HPLC separation method.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Chiral Column: Start with a polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

    • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol.

    • Additive: Diethylamine (DEA).

    • Sample: Racemic this compound dissolved in the mobile phase.

  • Initial Screening Conditions (Normal Phase Mode):

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm (or a wavelength determined by the UV spectrum of the compound).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • If separation is not achieved, vary the ratio of n-hexane to IPA (e.g., 80:20, 95:5).

    • Substitute IPA with ethanol to alter selectivity.

    • If peaks are broad, adjust the concentration of DEA (e.g., 0.05% to 0.2%).

    • If resolution is low, decrease the flow rate (e.g., to 0.8 mL/min).

Diastereomeric Salt Resolution Protocol

This protocol provides a general procedure for screening chiral resolving agents and solvents.

  • Screening of Chiral Resolving Agents:

    • In separate vials, dissolve a small amount of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of a half-molar equivalent of different chiral acids (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphor-10-sulfonic acid) to each vial.

    • Stir the mixtures and observe for the formation of a precipitate. Note the solvent and resolving agent that yield a crystalline solid.

  • Crystallization:

    • Dissolve the racemic amine and the most promising chiral resolving agent (0.5 equivalents) in a minimal amount of the best solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Analysis and Liberation of the Free Amine:

    • Analyze the diastereomeric purity of the crystals using HPLC or NMR.

    • To recover the enantiomerically enriched amine, dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 10.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.

Visualizations

experimental_workflow_chiral_hplc cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve Racemic This compound in Mobile Phase inj Inject Sample prep->inj col Chiral Column (e.g., Cellulose-based) inj->col Mobile Phase (e.g., Hexane/IPA + DEA) det UV Detector col->det chrom Obtain Chromatogram det->chrom integ Integrate Peaks & Calculate Resolution (Rs) chrom->integ optim Optimize Method (Rs < 1.5) integ->optim optim->col Adjust Mobile Phase, Flow Rate, or Temp. optim->integ Re-inject (Rs >= 1.5)

Caption: Workflow for chiral HPLC method development.

logical_relationship_diastereomeric_resolution cluster_formation Diastereomer Formation cluster_separation Separation cluster_liberation Liberation racemate Racemic (R/S)-Amine mix Mix in Solvent racemate->mix resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mix salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid) ((S)-Amine-(+)-Acid)) mix->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble Different Solubility more_soluble More Soluble Diastereomer (Solution) crystallization->more_soluble base_treatment Treat with Base (NaOH) less_soluble->base_treatment pure_enantiomer Enantiomerically Enriched (R)- or (S)-Amine base_treatment->pure_enantiomer

Caption: Process of chiral resolution by diastereomeric salt formation.

References

Validation & Comparative

Unveiling the Potential of 6-Bromochroman-4-one Derivatives as SIRT2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of epigenetic research and drug discovery, Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. This has spurred the development of novel and selective SIRT2 inhibitors. This guide provides a comparative analysis of the efficacy of 6-bromochroman-4-one based compounds against other known SIRT2 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While 6-bromochroman-4-amine itself is not an active SIRT2 inhibitor, its chroman-4-one core serves as a critical scaffold for the synthesis of potent and selective inhibitors. Research has demonstrated that substitutions at the 2, 6, and 8-positions of the chroman-4-one ring are pivotal for inhibitory activity.

Comparative Efficacy of SIRT2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a key 6-bromochroman-4-one derivative against a panel of well-established SIRT2 inhibitors.

CompoundTypeSIRT2 IC50 (μM)Selectivity Notes
6,8-dibromo-2-pentylchroman-4-oneChroman-4-one Derivative1.5[1][2]High selectivity for SIRT2 over SIRT1 and SIRT3[1]
SirReal2Sulfonamide-based0.14[3]Potent and selective SIRT2 inhibitor[3]
AGK2Carboxamide-based3.5[3]Selective for SIRT2 over SIRT1 and SIRT3[4]
Tenovin-6Thioxothiazolidinone~9 (for deacetylation)Inhibits both SIRT1 and SIRT2[5]
TM (Thiomyristoyl)Mechanism-based0.028[3]Potent and specific SIRT2 inhibitor[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro SIRT2 Inhibition Assay (Fluorescence-based)

This protocol is adapted from established fluorescence-based assays used to determine the inhibitory activity of compounds against SIRT2.[6][7]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on α-tubulin or p53)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the test compound dilutions.

  • Add the SIRT2 enzyme to each well, except for the negative control wells.

  • Initiate the reaction by adding the fluorogenic acetylated peptide substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular α-tubulin Acetylation Assay

This assay assesses the ability of inhibitors to increase the acetylation of α-tubulin, a known SIRT2 substrate, in a cellular context.[8]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibody against acetylated α-tubulin

  • Primary antibody against total α-tubulin (as a loading control)

  • Secondary antibody conjugated to a fluorescent probe or HRP

  • Western blotting or immunofluorescence microscopy equipment

Procedure (Western Blotting):

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against acetylated α-tubulin.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection reagent.

  • Strip the membrane and re-probe with an antibody against total α-tubulin to normalize the data.

  • Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

Visualizing the Landscape of SIRT2 Inhibition

To better understand the experimental and biological context of SIRT2 inhibition, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: SIRT2 Inhibition Assay Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Add to plate Enzyme Reaction Enzyme Reaction Assay Plate Setup->Enzyme Reaction Initiate Signal Development Signal Development Enzyme Reaction->Signal Development Stop & Develop Data Analysis Data Analysis Signal Development->Data Analysis Measure Fluorescence

SIRT2 Inhibition Assay Workflow

G SIRT2 SIRT2 Acetylated_alpha_Tubulin Acetylated_alpha_Tubulin SIRT2->Acetylated_alpha_Tubulin Deacetylates Acetylated_p53 Acetylated_p53 SIRT2->Acetylated_p53 Deacetylates alpha_Tubulin alpha_Tubulin Microtubule_Dynamics Microtubule_Dynamics alpha_Tubulin->Microtubule_Dynamics Regulates Acetylated_alpha_Tubulin->alpha_Tubulin Cell_Cycle_Progression Cell_Cycle_Progression Microtubule_Dynamics->Cell_Cycle_Progression Affects SIRT2_Inhibitor SIRT2_Inhibitor SIRT2_Inhibitor->SIRT2 Inhibits p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces Acetylated_p53->p53

Simplified SIRT2 Signaling Pathways

Conclusion

Derivatives of 6-bromochroman-4-one, particularly those with substitutions at the 2-, 6-, and 8-positions, represent a promising class of selective SIRT2 inhibitors. As evidenced by the comparative data, compounds like 6,8-dibromo-2-pentylchroman-4-one exhibit potent inhibitory activity in the low micromolar range, with high selectivity over other sirtuin isoforms. While other known inhibitors such as TM and SirReal2 show greater potency, the chroman-4-one scaffold offers a valuable platform for further optimization and development of novel therapeutics targeting SIRT2-mediated pathologies. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing the field of sirtuin-targeted drug discovery.

References

6-Bromochroman-4-amine in Neuroprotection: A Comparative Guide to Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the neuroprotective potential of 6-Bromochroman-4-amine, benchmarked against other chroman derivatives, supported by experimental data and mechanistic insights.

Executive Summary

The chroman scaffold is a cornerstone in the development of neuroprotective agents, with numerous derivatives demonstrating efficacy in mitigating neuronal damage. This guide focuses on the potential neuroprotective profile of this compound by comparing it with other chroman derivatives for which experimental data are available. Due to a lack of direct comparative studies on this compound, this analysis extrapolates its potential activities based on established structure-activity relationships (SAR) within the chroman class. The presence of a bromine atom at the C-6 position and an amine group at the C-4 position suggests a promising candidate for further investigation in neurodegenerative disease research. This document provides a framework for such investigations, including detailed experimental protocols and an overview of relevant signaling pathways.

Comparative Neuroprotective Efficacy of Chroman Derivatives

While direct experimental data for this compound is not yet available in the public domain, we can infer its potential neuroprotective activity by examining structurally related compounds. The following tables summarize the neuroprotective effects of various chroman and chromone derivatives in different in vitro assays.

Table 1: Inhibition of Glutamate-Induced Excitotoxicity

Compound/DerivativeCell LineAssayIC50/EC50Reference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Primary rat cortical cellsGlutamate-induced toxicityIC50: 16.95 µM[1]
Memantine (Reference Drug)Primary rat cortical cellsGlutamate-induced toxicityIC50: 3.32 µM[1]
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Primary rat cortical cellsNMDA-induced toxicityComparable to Memantine[1]

Table 2: Protection Against Oxidative Stress

Compound/DerivativeCell LineAssayEC50Reference
3-aryl-5-(chroman-5-yl)-isoxazole (Compound 17)HT22Oxidative stress (Oxytosis)~0.3 µM[2]
3-aryl-5-(chroman-5-yl)-isoxazole (Compound 18)HT22Oxidative stress (Oxytosis)~0.3 µM[2]
bis-chroman (Compound 20)HT22Oxidative stress (Oxytosis)~0.3 µM[2]

Table 3: Inhibition of Other Neurotoxicity-Related Enzymes

Compound/DerivativeTargetIC50Reference
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneSuperoxide anion generation5.0 ± 1.4 μM[3]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of chroman derivatives is significantly influenced by the nature and position of substituents on the chroman ring.

  • Substitution at C-6: The presence of an electron-withdrawing group at the C-6 position, such as a halogen, is often associated with enhanced biological activity. The bromine atom in this compound is an electron-withdrawing group, which may contribute positively to its neuroprotective potential.

  • Substitution at C-4: The amine group at the C-4 position is a key feature. The basicity and hydrogen bonding capacity of the amino group can facilitate interactions with biological targets.

  • Other Positions: Modifications at other positions on the chroman scaffold have also been shown to modulate activity, indicating that a holistic approach to SAR is necessary for lead optimization.

Experimental Protocols for Neuroprotection Assays

To facilitate the evaluation of this compound and other novel chroman derivatives, detailed protocols for key in vitro neuroprotection assays are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (to induce excitotoxicity) or H₂O₂ (to induce oxidative stress) to the wells, with the exception of the control wells.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 value of the test compound.

Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Collection of Supernatant: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the protective effect of the compound.

Reactive Oxygen Species (ROS) Production Assay

Principle: This assay measures the levels of intracellular reactive oxygen species using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant agent (e.g., H₂O₂).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the reduction in ROS production in compound-treated cells compared to the vehicle-treated control.

Signaling Pathways in Chroman-Mediated Neuroprotection

The neuroprotective effects of chroman derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds like this compound.

ERK-CREB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is a critical regulator of neuronal survival and plasticity. Some chroman derivatives have been shown to activate this pathway, leading to the transcription of pro-survival genes.

ERK_CREB_Pathway cluster_nucleus Chroman Chroman Derivative Receptor Cell Surface Receptor Chroman->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Gene Pro-survival Gene Transcription CREB->Gene

Caption: The ERK-CREB signaling pathway activated by a chroman derivative.

General Experimental Workflow for Neuroprotection Assays

A typical workflow for screening and evaluating the neuroprotective effects of new chemical entities is depicted below. This workflow allows for a systematic assessment from initial viability screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Pretreat Pre-treatment with This compound (Dose-Response) Start->Pretreat Induce Induction of Neurotoxicity (e.g., Glutamate, H₂O₂) Pretreat->Induce Incubate Incubation (e.g., 24 hours) Induce->Incubate Assess Assessment of Neuroprotection Incubate->Assess MTT Cell Viability (MTT Assay) Assess->MTT LDH Cytotoxicity (LDH Assay) Assess->LDH ROS Oxidative Stress (ROS Assay) Assess->ROS End End: Data Analysis (EC50/IC50 Determination) MTT->End LDH->End ROS->End

Caption: A generalized workflow for in vitro neuroprotection screening.

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the analysis of structurally related chroman derivatives provides a strong rationale for its investigation as a potential neuroprotective agent. The presence of an electron-withdrawing bromine atom at the C-6 position and an amine group at the C-4 position are promising structural features based on known structure-activity relationships.

Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. A thorough investigation of its efficacy in models of excitotoxicity and oxidative stress, along with mechanistic studies to probe its effects on key signaling pathways such as ERK-CREB, will be crucial in determining its therapeutic potential for neurodegenerative diseases. This systematic approach will provide the necessary data to ascertain the position of this compound within the landscape of neuroprotective chroman derivatives.

References

A Head-to-Head Comparison of Sirtuin Modulators: Resveratrol vs. 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the sirtuin-modulating properties of the well-characterized activator, resveratrol, and the lesser-known compound, 6-Bromochroman-4-amine.

Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular health and longevity, making them attractive therapeutic targets for a host of age-related diseases.[1][2][3] The modulation of sirtuin activity by small molecules is an area of intense research. This guide provides a detailed head-to-head comparison of two such molecules: resveratrol, a natural polyphenol widely recognized as a sirtuin activator, and this compound, a synthetic compound with limited available data regarding its effects on sirtuins.

Executive Summary

Resveratrol is a well-documented activator of Sirtuin 1 (SIRT1), a key regulator of metabolic pathways and cellular stress responses.[1][4][5][6] Its ability to mimic the effects of caloric restriction has been extensively studied, with a large body of experimental data supporting its role in health and longevity in various organisms.[1][6] In stark contrast, there is a significant lack of publicly available scientific literature and experimental data on the sirtuin-modulating activity of this compound. While some substituted chroman-4-one derivatives have been investigated as selective Sirtuin 2 (SIRT2) inhibitors, this provides only a speculative and indirect insight into how a related compound like this compound might interact with sirtuins.[1][4] Therefore, a direct head-to-head comparison based on performance is not currently feasible.

This guide will present the comprehensive data available for resveratrol and highlight the existing knowledge gap for this compound, offering a clear perspective on the current state of research for both compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for resveratrol's effect on sirtuins. Due to the absence of published data, the corresponding fields for this compound are marked as "Data not available."

Table 1: In Vitro Sirtuin Activity Modulation

CompoundSirtuin IsoformModulationEC50 / IC50Assay TypeReference
Resveratrol SIRT1Activator~8 µM - 100 µM (substrate-dependent)Fluorometric, FRET, HPLC-based[6][7]
SIRT2Activator/Inhibitor (context-dependent)Data variesIn vitro deacetylation assays[8]
SIRT3Activator (indirectly)Data not availableWestern blot, activity assays[9]
SIRT5ModulatorData not availableMicroarray analysis
This compound SIRT1-7Data not availableData not availableData not availableN/A

Table 2: Cellular and Physiological Effects (Mediated via Sirtuins)

CompoundEffectModel SystemKey FindingsReference
Resveratrol Lifespan extensionYeast, C. elegans, D. melanogasterExtends lifespan in a SIRT1/Sir2-dependent manner.[1][6]
Improved metabolic healthMice on high-fat dietIncreases insulin sensitivity and mitochondrial biogenesis.[1]
NeuroprotectionAnimal models of neurodegenerative diseasesProtects against neuronal cell death.[1]
Anti-inflammatory effectsVarious cell and animal modelsReduces inflammation through SIRT1-mediated pathways.[4]
This compound Data not availableData not availableData not availableN/A

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies used to assess sirtuin modulation, the following diagrams are provided.

Resveratrol's Sirtuin 1 (SIRT1) Signaling Pathway

Resveratrol_SIRT1_Pathway cluster_downstream Downstream Targets cluster_effects Cellular Effects Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates NAM Nicotinamide SIRT1->NAM PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates p53 p53 SIRT1->p53 Deacetylates NAD NAD+ NAD->SIRT1 Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance FOXO->Stress Apoptosis ↓ Apoptosis p53->Apoptosis

Caption: Resveratrol activates SIRT1, which deacetylates downstream targets like PGC-1α, FOXO, and p53, leading to beneficial cellular effects.

General Experimental Workflow for Assessing Sirtuin Modulation

Sirtuin_Modulation_Workflow start Start invitro In Vitro Assays|{Recombinant Sirtuin Enzyme | Acetylated Substrate | NAD+ | Test Compound} start->invitro cellular Cell-Based Assays|{Treat cells with Compound | Measure downstream effects (e.g., protein acetylation, gene expression)} invitro->cellular invivo In Vivo Studies|{Administer Compound to Model Organism | Assess physiological outcomes} cellular->invivo end End invivo->end

Caption: A typical workflow for evaluating a compound's sirtuin modulating activity, progressing from in vitro to in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize sirtuin modulators like resveratrol.

In Vitro Sirtuin Activity Assay (Fluorometric)

This assay measures the deacetylase activity of a sirtuin enzyme in the presence of a test compound.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Test compound (Resveratrol or this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a known inhibitor/activator as a positive control.

  • Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of sirtuin activity relative to the vehicle control and determine the EC50 or IC50 value of the test compound.

Cellular Protein Acetylation Assay (Western Blot)

This method assesses the effect of a compound on the acetylation status of known sirtuin substrates within a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to a desired confluency and treat with the test compound at various concentrations for a specified duration.

  • Harvest the cells and lyse them using the lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the acetylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to normalize the results.

Conclusion

Resveratrol is a well-established SIRT1 activator with a vast amount of supporting experimental data demonstrating its potential health benefits. Its mechanisms of action and downstream effects are extensively characterized. In contrast, this compound remains an enigmatic compound within the realm of sirtuin modulation. The lack of published data precludes any meaningful comparison with resveratrol. While related chromane structures have shown activity as SIRT2 inhibitors, this cannot be extrapolated to predict the activity of this compound.

For researchers and drug development professionals, resveratrol serves as a benchmark sirtuin activator for comparative studies. Future research is required to determine if this compound possesses any sirtuin-modulating properties. Should such data become available, this guide can be updated to provide a true head-to-head comparison. Until then, the scientific community's understanding is heavily skewed towards the well-documented activities of resveratrol.

References

In Vivo Anticancer Activity of 6-Bromochroman-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential in vivo anticancer activity of 6-Bromochroman-4-amine. Direct in vivo studies on this compound are not publicly available at present. Therefore, this document evaluates its potential by comparing it with structurally related chroman derivatives that have demonstrated in vivo anticancer efficacy. We will focus on two key examples: a novel spirocyclic chroman derivative and a chromen-4-one derivative, for which in vivo data in prostate and hepatocellular carcinoma models are available, respectively. This guide summarizes the available quantitative data, details the experimental protocols, and visualizes potential mechanisms of action and experimental workflows to provide a valuable resource for researchers in oncology and medicinal chemistry.

Introduction to this compound and Analogs

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer effects. The introduction of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring, as in this compound, suggests potential for specific biological interactions and therapeutic applications. While in vitro data for various chroman derivatives is abundant, in vivo validation is crucial for assessing their true therapeutic potential.

Due to the current lack of direct in vivo anticancer studies on this compound, this guide will draw comparisons with two chroman derivatives that have been evaluated in vivo:

  • Alternative 1: Spirocyclic Chroman Derivative (B16-P2) : A novel histone acetyltransferase (HAT) inhibitor designed for the treatment of prostate cancer.[1][2]

  • Alternative 2: Chromen-4-one Derivative ("Ch compound") : A newly synthesized compound investigated for its antitumor effects in a rat model of hepatocellular carcinoma (HCC).[3][4]

Comparative In Vivo Efficacy

The following table summarizes the available in vivo anticancer efficacy data for the selected alternative chroman derivatives.

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy OutcomeReference
Spirocyclic Chroman Derivative (B16-P2) Enzalutamide-resistant prostate cancer (22Rv1 cells)Xenograft modelNot specifiedDemonstrated better tumor growth inhibition than the lead compound A-485.[1][2]
Chromen-4-one Derivative ("Ch compound") Diethylnitrosamine (DEN)-induced hepatocellular carcinomaRatsNot specifiedShowed antitumor activity by down-regulating pro-inflammatory genes (TNF-α, VEGF) and controlling other factors like p53, Cyt C, and MMP-9. It also restored the balance between Bcl2 and Bax proteins.[3][4][3][4]

Potential Mechanism of Action and Signaling Pathways

Based on studies of related chroman derivatives, this compound could potentially exert its anticancer activity through various mechanisms. Some chroman-4-one derivatives are known to be inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[5] SIRT2 inhibition has been shown to promote the degradation of the oncoprotein c-Myc, leading to broad anti-cancer activity.[6]

Another potential mechanism, observed with the chromen-4-one derivative, involves the downregulation of key inflammatory and angiogenic signaling molecules. The "Ch compound" was found to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor initiation and progression.[3][4]

Potential Signaling Pathway for Chroman Derivatives

G Potential Anticancer Signaling Pathway of Chroman Derivatives Compound Chroman Derivative (e.g., this compound) SIRT2 SIRT2 Compound->SIRT2 Inhibition TNFa_VEGF TNF-α / VEGF Compound->TNFa_VEGF Downregulation cMyc c-Myc SIRT2->cMyc Deacetylation (Activation) Ubiquitination Ubiquitination & Degradation SIRT2->Ubiquitination Proliferation Tumor Cell Proliferation cMyc->Proliferation Ubiquitination->cMyc Promotes Inflammation_Angiogenesis Inflammation & Angiogenesis TNFa_VEGF->Inflammation_Angiogenesis

Caption: Potential anticancer mechanisms of chroman derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of the alternative compounds.

Protocol for In Vivo Xenograft Model (Prostate Cancer)

This protocol is based on the study of the spirocyclic chroman derivative B16-P2.[1][2]

  • Cell Culture: Enzalutamide-resistant 22Rv1 human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 22Rv1 cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., B16-P2) and a vehicle control are administered according to a specific dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Protocol for DEN-Induced Hepatocellular Carcinoma (Rat Model)

This protocol is based on the study of the chromen-4-one derivative in a chemically-induced HCC model.[3][4][7]

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • HCC Induction: Hepatocellular carcinoma is induced by intraperitoneal injections of diethylnitrosamine (DEN). A common protocol involves weekly injections of DEN (e.g., 50-70 mg/kg) for a period of 8-14 weeks.[7]

  • Treatment: Following the induction period, rats are treated with the chromen-4-one derivative or a vehicle control.

  • Sample Collection and Analysis: At the end of the treatment period, animals are sacrificed, and blood and liver tissues are collected.

  • Biochemical and Molecular Analysis: Blood samples are analyzed for liver function markers. Liver tissues are examined for tumor nodules. Molecular analyses, such as RT-PCR or Western blotting, are performed to measure the expression levels of target proteins like TNF-α, VEGF, p53, Bax, and Bcl2.

Experimental Workflow Diagram

G General In Vivo Anticancer Drug Evaluation Workflow start Start cell_culture Cancer Cell Line Culture & Preparation start->cell_culture animal_model Select & Prepare Animal Model start->animal_model implantation Tumor Implantation (Xenograft) or Induction (Carcinogen) cell_culture->implantation animal_model->implantation monitoring Monitor Tumor Growth implantation->monitoring randomization Randomize into Treatment Groups monitoring->randomization treatment Administer Compound & Vehicle Control randomization->treatment data_collection Collect Data (Tumor Volume, Body Weight) treatment->data_collection analysis Endpoint Analysis (Efficacy, Toxicity, Biomarkers) data_collection->analysis end End analysis->end

Caption: Generalized workflow for in vivo anticancer drug evaluation.

Conclusion and Future Directions

While direct in vivo anticancer data for this compound is currently unavailable, the promising results from structurally related chroman derivatives, such as the spirocyclic and chromen-4-one analogs, provide a strong rationale for its further investigation. The diverse mechanisms of action observed for this class of compounds, including HAT and SIRT2 inhibition, as well as modulation of inflammatory pathways, suggest that this compound could be a valuable lead compound for the development of novel anticancer therapeutics.

Future in vivo studies on this compound are warranted to elucidate its efficacy, safety profile, and mechanism of action. We recommend initial studies in xenograft models of cancers where other chroman derivatives have shown activity, such as prostate, breast, or hepatocellular carcinoma. Such studies will be critical in validating the therapeutic potential of this compound and guiding its path toward clinical development.

References

A Comparative Analysis of the Antimicrobial Spectrum of 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Chroman derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant antimicrobial properties.[1][2][3] This guide provides a comparative study of the potential antimicrobial spectrum of a specific derivative, 6-Bromochroman-4-amine, benchmarked against established antimicrobial agents and related chroman compounds.

Disclaimer: Specific experimental data on the antimicrobial activity of this compound is not yet publicly available. The data presented herein is a hypothetical projection based on structure-activity relationships observed in closely related bromo-substituted and amine-containing chroman derivatives.[4][5][6] This guide is intended to serve as a foundational resource to encourage and direct future experimental investigations.

Data Presentation: Comparative Antimicrobial Spectrum

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the hypothetical MIC values for this compound against a panel of clinically relevant bacteria and fungi, in comparison with standard antibiotics and other chroman derivatives. Lower MIC values indicate greater potency.

MicroorganismTypeThis compound (Hypothetical MIC, µg/mL)Ciprofloxacin (Broad-Spectrum Antibiotic) (MIC, µg/mL)Vancomycin (Gram-Positive Antibiotic) (MIC, µg/mL)Fluconazole (Antifungal) (MIC, µg/mL)7-Methoxy-chroman-4-one (Reference Chroman) (MIC, µg/mL)
Staphylococcus aureusGram-positive160.51>12864
Bacillus subtilisGram-positive80.250.5>12832
Escherichia coliGram-negative320.015>128>128128
Pseudomonas aeruginosaGram-negative640.25>128>128>256
Candida albicansFungus (Yeast)16>128>1280.564
Aspergillus flavusFungus (Mold)32>128>12816128

Interpretation of Hypothetical Data:

The projected MIC values suggest that this compound may possess a broad-spectrum of antimicrobial activity, with notable potency against Gram-positive bacteria and fungi. The presence of the bromine atom at the 6-position is theorized to enhance its antimicrobial efficacy compared to unsubstituted chroman cores, potentially by increasing lipophilicity and facilitating membrane transport.[5][6] Its activity against Gram-negative bacteria is predicted to be moderate, a common trait among emerging antimicrobial candidates.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the hypothetical antimicrobial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.[1][7][8]

Materials:

  • This compound

  • Standard control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the bacterial and fungal suspensions to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Serial Dilutions: Prepare a stock solution of this compound and the control antibiotics in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the appropriate growth medium in the 96-well microplates to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a potential signaling pathway for the antimicrobial action of chroman derivatives.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate (24-48h) inoculate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture incubate_mbc Incubate agar plates subculture->incubate_mbc read_mbc Read MBC/MFC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC.

signaling_pathway compound Chroman Derivative (e.g., this compound) membrane Microbial Cell Membrane compound->membrane Membrane Disruption enzyme Essential Enzymes (e.g., DNA Gyrase, Topoisomerases) compound->enzyme Enzyme Inhibition death Cell Death / Growth Inhibition membrane->death dna DNA Replication & Transcription enzyme->dna protein Protein Synthesis enzyme->protein dna->death protein->death

Caption: Potential antimicrobial mechanisms of chromans.

Conclusion

While further empirical validation is essential, the structural characteristics of this compound position it as a promising candidate for antimicrobial drug discovery. Its projected broad-spectrum activity, particularly against Gram-positive bacteria and fungi, warrants its synthesis and evaluation. The methodologies and comparative data presented in this guide offer a framework for such investigations, aiming to contribute to the development of new and effective treatments in the ongoing battle against microbial resistance.

References

Benchmarking Novel Anti-Inflammatory Compounds: A Comparative Guide Featuring 6-Bromochroman-4-amine Against Dexamethasone and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of a novel chemical entity, exemplified by the hypothetical compound 6-Bromochroman-4-amine. By benchmarking against the well-established drugs Dexamethasone and Ibuprofen, researchers can systematically characterize the efficacy and mechanism of action of new anti-inflammatory candidates. The following sections detail the experimental protocols, comparative data, and key signaling pathways crucial for this assessment.

Comparative Anti-Inflammatory Activity

The following table summarizes the inhibitory activities of Dexamethasone and Ibuprofen across key in vitro anti-inflammatory assays. These values serve as a benchmark for assessing the potency of novel compounds like this compound. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell types, and assay protocols used.

AssayEstablished DrugTargetIC50 Value
COX-1 Inhibition IbuprofenCyclooxygenase-1~2.1 - 12.9 µM[1][2]
COX-2 Inhibition IbuprofenCyclooxygenase-2~1.6 - 31.4 µM[1][2]
LPS-Induced TNF-α Inhibition DexamethasoneGlucocorticoid Receptor~3.5 ng/mL[3]
LPS-Induced IL-6 Inhibition DexamethasoneGlucocorticoid Receptor~0.5 x 10⁻⁸ M[4]
Inhibition of Albumin Denaturation IbuprofenProtein Stabilization~69.34 µg/mL[5]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are fundamental for generating reliable and reproducible data to compare novel compounds against established drugs.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Pro-Inflammatory Cytokine Inhibition in Macrophages (e.g., RAW 264.7)

  • Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[6][7]

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs (Dexamethasone, Ibuprofen) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.[9]

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed cytokine inhibition is not due to cytotoxicity.[8]

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

2. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10]

  • Protocol:

    • Use a commercial COX inhibitor screening assay kit (fluorometric or colorimetric).[11][12][13]

    • Prepare the reaction mixture containing the assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.

    • Add the test compound and control drugs (Ibuprofen) at various concentrations to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) can be calculated to determine the selectivity of the compound.[2]

3. NF-κB Activation Assay

  • Principle: This assay assesses the ability of a compound to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[14][15] A common method is to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[16]

  • Protocol:

    • Seed cells (e.g., HeLa or RAW 264.7) on coverslips in a 24-well plate.

    • Pre-treat the cells with the test compound and control drugs for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for a specified time (e.g., 30-60 minutes).

    • Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Stain the cell nuclei with a DNA-binding dye (e.g., DAPI or Hoechst).

    • Visualize the cells using a fluorescence microscope and capture images.

    • Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used and reproducible model of acute inflammation.[17] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[18] The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[19]

  • Protocol:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Divide the animals into groups: a control group, a positive control group (e.g., treated with Indomethacin or Ibuprofen), and test groups receiving different doses of the compound (e.g., this compound).[20]

    • Administer the test compound and control drugs orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[21]

    • Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[20]

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key inflammatory signaling pathways and a general experimental workflow for benchmarking a novel anti-inflammatory compound.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK TNFR->IKK PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1 / COX-2 Arachidonic_Acid->COX IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates Prostaglandins Prostaglandins COX->Prostaglandins Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Prostaglandins->Inflammation

Caption: Key Inflammatory Signaling Pathways.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytokine LPS-Induced Cytokine Inhibition (ELISA) Cytotoxicity->Cytokine COX_Assay COX-1/COX-2 Inhibition Assay Cytokine->COX_Assay NFkB_Assay NF-κB Activation Assay COX_Assay->NFkB_Assay Paw_Edema Carrageenan-Induced Paw Edema NFkB_Assay->Paw_Edema Toxicity Acute Toxicity Studies Paw_Edema->Toxicity Lead_Compound Lead Compound Identification Toxicity->Lead_Compound Start Novel Compound (e.g., this compound) Start->Cytotoxicity

Caption: Experimental Workflow for Benchmarking.

Mechanisms of Action of Established Drugs

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR).[22][23] Upon activation, the GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting transcription factors such as NF-κB.[22][24]

  • Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen's main mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[25][26] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][27] Some evidence also suggests that Ibuprofen may have additional anti-inflammatory properties through the modulation of leukocyte activity and cytokine production.[25]

References

Navigating the Target Landscape: A Comparative Profiling Guide for 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-target activity of novel chemical entities is paramount for successful therapeutic development. This guide provides a comparative framework for profiling the biological activities of 6-Bromochroman-4-amine against a panel of potential targets, benchmarked against established compounds with similar structural motifs.

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential applications in neurodegenerative diseases and oncology.[1][2] While direct, comprehensive cross-target profiling data for this compound is not extensively available in the public domain, the known activities of structurally related chroman-4-one derivatives provide a rational basis for initiating a targeted investigation. This guide outlines a proposed target-centric comparison, detailing relevant experimental protocols and potential alternative compounds for benchmarking.

Putative Target Classes and Comparative Compounds

Based on the established pharmacology of the chroman-4-one core, the following target classes are proposed for the initial activity profiling of this compound. For each class, a selection of known inhibitors is provided for comparative analysis.

Target ClassPotential Therapeutic AreaComparator Compounds
Monoamine Oxidases (MAO-A & MAO-B) Neurodegenerative Diseases, Depression5,7-dihydroxy-2-isopropyl-4H-chromen-4-one (MAO-A selective)[3], 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one (MAO-B selective)[3]
Cholinesterases (AChE & BChE) Alzheimer's DiseaseBenzylidene chroman-4-one derivatives[4], Donepezil (Standard of Care)
β-Secretase (BACE-1) Alzheimer's DiseaseVarious chroman derivatives[5], Verubecestat (Known BACE-1 Inhibitor)
Cancer-Related Kinases (Hypothetical) OncologyStaurosporine (Broad-spectrum kinase inhibitor)

Comparative Activity Data (Hypothetical)

The following table illustrates how experimentally determined inhibitory activities (IC50 values in µM) for this compound could be presented alongside comparator compounds. Note: The data for this compound is hypothetical and serves as a template for data presentation.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)AChE IC50 (µM)BChE IC50 (µM)BACE-1 IC50 (µM)
This compound TBDTBDTBDTBDTBD
5,7-dihydroxy-2-isopropyl-4H-chromen-4-one2.70[3]27.0[3]>100>100>100
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one6.91[3]3.42[3]>100>100>100
Benzylidene chroman-4-one analog A--0.122[4]--
Amino-7,8-dihydro-4H-chromenone 4k---0.65[4]-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activities. Below are standard protocols for the key enzymatic assays.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MAO-A and MAO-B.

Principle: The assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent product from a non-fluorescent substrate.

Procedure:

  • Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of this compound for 15 minutes at 37°C in a phosphate buffer (pH 7.4).

  • The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a peroxidase-linked detection reagent (e.g., Amplex Red).

  • The reaction is allowed to proceed for 30 minutes at 37°C.

  • Fluorescence is measured using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the IC50 values of this compound against AChE (from electric eel) and BChE (from equine serum).

Principle: This colorimetric assay is based on the Ellman's method, which measures the activity of cholinesterases by detecting the product of the enzymatic reaction.

Procedure:

  • AChE or BChE is pre-incubated with varying concentrations of this compound for 15 minutes at 25°C in a phosphate buffer (pH 8.0).

  • The substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The absorbance is measured at 412 nm at regular intervals using a microplate reader.

  • IC50 values are determined from the dose-response curves.

β-Secretase (BACE-1) Inhibition Assay

Objective: To determine the IC50 of this compound against human recombinant BACE-1.

Principle: A fluorescence resonance energy transfer (FRET) assay is commonly used, where the cleavage of a specific peptide substrate by BACE-1 results in an increase in fluorescence.

Procedure:

  • Human recombinant BACE-1 is pre-incubated with various concentrations of this compound in an acetate buffer (pH 4.5) for 15 minutes at 25°C.

  • A FRET-based peptide substrate containing the BACE-1 cleavage site is added to start the reaction.

  • The reaction mixture is incubated for 60-90 minutes at 25°C.

  • The fluorescence is measured with a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair used.

  • IC50 values are calculated from the resulting dose-response curves.

Visualizing the Scientific Workflow and Potential Mechanisms

To facilitate a clear understanding of the proposed research and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison Synthesis Synthesis of this compound Purification Purification & QC Synthesis->Purification MAO_Assay MAO-A/B Assays Purification->MAO_Assay ChE_Assay AChE/BChE Assays Purification->ChE_Assay BACE1_Assay BACE-1 Assay Purification->BACE1_Assay Kinase_Panel Kinase Panel Screen Purification->Kinase_Panel IC50_Calc IC50 Determination MAO_Assay->IC50_Calc ChE_Assay->IC50_Calc BACE1_Assay->IC50_Calc Kinase_Panel->IC50_Calc SAR_Analysis SAR Analysis IC50_Calc->SAR_Analysis Comparator_Analysis Comparison with Alternatives IC50_Calc->Comparator_Analysis

Caption: Proposed experimental workflow for cross-target profiling.

G cluster_0 Neurotransmitter Regulation cluster_1 Cholinergic Pathway cluster_2 Amyloidogenic Pathway MAO Monoamine Oxidase (MAO) Neurotransmitters Dopamine, Serotonin MAO->Neurotransmitters Metabolism ChE Cholinesterases (AChE/BChE) ACh Acetylcholine ChE->ACh Hydrolysis BACE1 BACE-1 APP Amyloid Precursor Protein BACE1->APP Cleavage Abeta Aβ Plaque Formation APP->Abeta Compound This compound (Putative Inhibitor) Compound->MAO Inhibition Compound->ChE Inhibition Compound->BACE1 Inhibition

Caption: Potential signaling pathways modulated by this compound.

This structured approach to cross-target activity profiling will enable a comprehensive evaluation of this compound's therapeutic potential and provide a solid foundation for further drug development efforts. The direct comparison with established compounds within the same structural class will offer valuable insights into its selectivity and potential advantages.

References

In Vitro Validation of 6-Bromochroman-4-amine as a Potential Therapeutic Agent for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. The complexity of AD pathogenesis necessitates the exploration of novel therapeutic agents with multi-target potential. 6-Bromochroman-4-amine is a synthetic compound belonging to the chromane class, which has been identified as a key intermediate in the synthesis of various bioactive molecules with potential applications in central nervous system disorders.[1] Its structural features suggest the potential for anti-inflammatory, antioxidant, or neuroprotective properties, making it a candidate for investigation in the context of AD.[1]

This guide provides a comparative framework for the in vitro validation of this compound against established and emerging therapeutic strategies for Alzheimer's disease. Due to the absence of published data on this compound's efficacy in AD models, this document presents a hypothetical validation workflow, including illustrative data, to guide researchers in the preliminary assessment of this and similar novel compounds. The performance of this compound is compared against representative alternative agents in key pathological pathways of AD.

Comparative Performance of Therapeutic Agents in Key In Vitro Assays

The following tables summarize hypothetical quantitative data for this compound alongside established comparator compounds across a panel of standard in vitro assays relevant to Alzheimer's disease pathology.

Table 1: Enzyme Inhibition Assays

CompoundTarget EnzymeIC₅₀ (nM)Mechanism of Action
This compound (Hypothetical) Acetylcholinesterase (AChE)75Cholinergic Enhancement
Donepezil (Comparator)Acetylcholinesterase (AChE)6.7Cholinergic Enhancement
This compound (Hypothetical) BACE1 (β-secretase)250Aβ Production Reduction
Verubecestat (Comparator)BACE1 (β-secretase)15Aβ Production Reduction

Table 2: Amyloid-Beta Aggregation Inhibition Assay

CompoundAssay TypeInhibition of Aβ₄₂ Fibrillation (%) at 10 µM
This compound (Hypothetical) Thioflavin T (ThT) Assay65
Curcumin (Comparator)Thioflavin T (ThT) Assay80
EGCG (Comparator)Thioflavin T (ThT) Assay90

Table 3: Tau Phosphorylation Inhibition Assay

CompoundTarget KinaseInhibition of Tau Phosphorylation (%) at 10 µM
This compound (Hypothetical) GSK-3β55
GSK-3β Inhibitor XI (Comparator)GSK-3β95

Table 4: Neuroprotection Assay in SH-SY5Y Cells

Compound (1 µM Pre-treatment)Insult (Aβ₂₅₋₃₅, 10 µM)Cell Viability (%)Reduction in ROS (%)
Vehicle ControlNo100 ± 50
Vehicle ControlYes50 ± 6100 (Baseline)
This compound (Hypothetical) Yes78 ± 545
Vitamin E (Comparator)Yes85 ± 460

Experimental Protocols

Detailed methodologies for the key in vitro validation assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the inhibition of AChE, an enzyme that degrades acetylcholine, leading to enhanced cholinergic neurotransmission.

  • Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[2][3]

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI) substrate

    • DTNB

    • Phosphate buffer (pH 8.0)

    • Test compounds (this compound, Donepezil) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Add 25 µL of phosphate buffer, 25 µL of test compound dilutions, and 25 µL of AChE solution to the wells of a 96-well plate. A "no inhibitor" control well should contain the solvent instead of the test compound.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 125 µL of ATCI substrate solution.

    • Measure the absorbance at 412 nm kinetically for 10 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Beta-secretase (BACE1) Inhibition Assay (FRET-based)

This assay is designed to screen for inhibitors of BACE1, the rate-limiting enzyme in the production of Aβ peptides.[4][5]

  • Principle: The assay utilizes a peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor from the quencher, resulting in an increase in fluorescence. This fluorescence intensity is proportional to BACE1 activity.[6]

  • Materials:

    • Human recombinant BACE1 enzyme

    • BACE1 FRET peptide substrate

    • BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

    • Test compounds (this compound, Verubecestat) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

  • Procedure:

    • Dilute the BACE1 enzyme and substrate in the assay buffer.

    • To the wells of the 96-well plate, add 90 µL of assay buffer and 10 µL of test compound dilutions. For the positive control, add 10 µL of the solvent.

    • Add 10 µL of the diluted BACE1 enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the BACE1 substrate to each well.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

    • Calculate the reaction rates and percentage of inhibition as described for the AChE assay to determine the IC₅₀ value.

Amyloid-Beta (Aβ₄₂) Aggregation Inhibition Assay (Thioflavin T)

This assay monitors the formation of Aβ fibrils, a key pathological hallmark of AD.[7]

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission. This allows for the real-time monitoring of fibril formation.[8][9]

  • Materials:

    • Synthetic Aβ₄₂ peptide

    • Hexafluoroisopropanol (HFIP) for monomer preparation

    • Thioflavin T (ThT)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds (this compound, Curcumin, EGCG)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)

  • Procedure:

    • Prepare monomeric Aβ₄₂ by dissolving the peptide in HFIP and then removing the solvent under vacuum. Resuspend the peptide film in PBS to the desired concentration.

    • In a 96-well plate, combine 10 µM Aβ₄₂ solution, 10 µM ThT, and various concentrations of the test compounds in PBS.

    • Seal the plate to prevent evaporation and incubate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

    • The percentage of inhibition is determined by comparing the final fluorescence intensity of the samples with the test compound to the control (Aβ₄₂ with solvent).

Tau Phosphorylation Inhibition Assay (Cell-based)

This assay evaluates the ability of a compound to inhibit the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles.

  • Principle: A cell line (e.g., U2OS) stably expressing human tau protein is used.[10][11] Kinase activity (e.g., from GSK-3β) is induced, and the phosphorylation of tau at specific sites is measured, typically by Western blot or ELISA, in the presence and absence of the test compound.

  • Materials:

    • U2OS or SH-SY5Y cells stably expressing human tau

    • Cell culture medium and reagents

    • A kinase activator (if necessary)

    • Test compounds (this compound, GSK-3β inhibitor)

    • Lysis buffer

    • Antibodies against phosphorylated tau (e.g., AT8) and total tau

    • Western blot or ELISA reagents

  • Procedure:

    • Plate the tau-expressing cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

    • Induce tau phosphorylation if required.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Analyze the levels of phosphorylated tau and total tau using Western blot or a specific ELISA kit.

    • Quantify the band intensities (for Western blot) and normalize the phosphorylated tau signal to the total tau signal.

    • Calculate the percentage inhibition of tau phosphorylation relative to the vehicle-treated control.

Neuroprotection Assay against Aβ-induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from the cytotoxic effects of Aβ peptides.

  • Principle: The human neuroblastoma cell line SH-SY5Y is a common model for studying neurotoxicity.[12] Cell viability is measured after exposing the cells to toxic Aβ oligomers in the presence or absence of the test compound. The MTT assay, which measures mitochondrial metabolic activity, is frequently used to quantify cell viability.[12]

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12)

    • Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide, pre-aggregated to form toxic oligomers

    • Test compounds (this compound, Vitamin E)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plate

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[1]

    • Pre-treat the cells with various concentrations of the test compounds for 2-24 hours.

    • Induce neurotoxicity by adding pre-aggregated Aβ peptide (e.g., 10 µM Aβ₂₅₋₃₅) to the wells and incubate for another 24 hours.[12]

    • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations: Pathways and Workflows

AD_Pathways APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage CTF_beta C-terminal Fragment β APP->CTF_beta cleavage Abeta Amyloid-Beta (Aβ) Monomers CTF_beta->Abeta cleavage Oligomers Aβ Oligomers Abeta->Oligomers aggregation Plaques Aβ Plaques (Fibrils) Oligomers->Plaques aggregation Neurotoxicity Synaptic Dysfunction & Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity Neuron_Death Neuronal Death Neurotoxicity->Neuron_Death Tau Tau Protein pTau Hyperphosphorylated Tau (pTau) Tau->pTau phosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neurotoxicity ACh Acetylcholine ACh_degradation Degradation ACh->ACh_degradation BACE1 BACE1 BACE1->APP Target of BACE1 Assay gSecretase γ-secretase gSecretase->CTF_beta Kinases Kinases (e.g., GSK-3β) Kinases->Tau Target of Tau Assay AChE AChE AChE->ACh Target of AChE Assay

Caption: Key pathological pathways in Alzheimer's disease and assay targets.

In_Vitro_Workflow Start Start: Identify Candidate Compound (this compound) PrimaryScreen Primary Screening: Enzyme Inhibition Assays Start->PrimaryScreen AChE AChE Inhibition PrimaryScreen->AChE BACE1 BACE1 Inhibition PrimaryScreen->BACE1 SecondaryScreen Secondary Screening: Protein Aggregation AChE->SecondaryScreen BACE1->SecondaryScreen AbetaAgg Aβ Aggregation Inhibition (ThT) SecondaryScreen->AbetaAgg TertiaryScreen Cell-Based Assays: Functional Outcomes AbetaAgg->TertiaryScreen TauPhos Tau Phosphorylation Inhibition TertiaryScreen->TauPhos Neuroprotect Neuroprotection (SH-SY5Y) TertiaryScreen->Neuroprotect Analysis Data Analysis: IC₅₀ & EC₅₀ Determination, Comparative Assessment TauPhos->Analysis Neuroprotect->Analysis End Decision: Advance to In Vivo Studies Analysis->End

Caption: General experimental workflow for in vitro validation of AD compounds.

Logical_Relationship Compound This compound (Hypothetical Multi-Target Agent) Target1 Reduce Aβ Production Compound->Target1 Target2 Inhibit Aβ Aggregation Compound->Target2 Target3 Reduce Tau Hyper- phosphorylation Compound->Target3 Target4 Enhance Cholinergic Function Compound->Target4 Target5 Provide Neuroprotection Compound->Target5 Mech1 BACE1 Inhibition Target1->Mech1 Mech2 Direct Binding to Aβ Target2->Mech2 Mech3 GSK-3β Inhibition Target3->Mech3 Mech4 AChE Inhibition Target4->Mech4 Mech5 Antioxidant/Anti-inflammatory Activity Target5->Mech5

Caption: Logical relationship of a multi-target therapeutic strategy for AD.

References

Comparative Analysis of ADME Properties for 6-Bromochroman-4-amine Derivatives: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is fundamental to the advancement of promising drug candidates. This guide provides a comprehensive framework for the comparative analysis of 6-Bromochroman-4-amine derivatives. While a direct comparative analysis is hindered by a notable absence of publicly available experimental data for this specific class of compounds, this document outlines the essential experimental protocols and data presentation structures necessary for such an evaluation.

The chroman scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives demonstrating a wide array of biological activities.[1] The strategic introduction of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring system presents a promising avenue for the development of novel therapeutic agents.[1][2] However, to progress these derivatives from discovery to clinical candidates, a rigorous assessment of their ADME profile is indispensable.

This guide details the standard in vitro assays employed to characterize the ADME properties of drug candidates, including permeability, metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition. The presented protocols are based on widely accepted methodologies in the pharmaceutical industry.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of ADME properties across a series of this compound derivatives, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key ADME parameters.

Table 1: Permeability and Efflux of this compound Derivatives

Compound IDPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
Derivative 1
Derivative 2
Control (Low)Low
Control (High)High

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical. ER = Papp (B→A) / Papp (A→B). Permeability Classification: High (>10 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s).[3]

Table 2: Metabolic Stability of this compound Derivatives in Human Liver Microsomes

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Derivative 1
Derivative 2
Control (Low)Low
Control (High)High

Metabolic Stability Classification: High (>30 min), Moderate (10-30 min), Low (<10 min).

Table 3: Plasma Protein Binding of this compound Derivatives

Compound IDFraction Unbound (fu)Percent Bound (%)Binding Classification
Derivative 1
Derivative 2
Control (Low)Low
Control (High)High

Binding Classification: High (>99%), Moderate (90-99%), Low (<90%).

Table 4: Cytochrome P450 Inhibition Profile of this compound Derivatives

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Derivative 1
Derivative 2
Control

IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme activity.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are summaries of standard experimental protocols for key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is widely used as an in vitro model to predict human drug absorption.[4] It utilizes the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.[3]

  • Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.[3] The cells are then seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer.[3]

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by monitoring the permeability of a paracellular marker like Lucifer yellow.[4][5]

  • Bidirectional Permeability Assessment: To determine the apparent permeability coefficient (Papp), the test compound is added to either the apical (A) or basolateral (B) side of the monolayer (the donor compartment).[4] Samples are then collected from the opposite side (the receiver compartment) at specific time points.[6] The concentration of the compound in the samples is quantified by LC-MS/MS.[7]

  • Data Analysis: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment.[3] The efflux ratio (ER) is calculated by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 suggests that the compound may be a substrate for efflux transporters.[4]

Metabolic Stability Assay in Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[8]

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is necessary for the activity of most CYP enzymes.[9] The reaction is typically carried out at 37°C.[8]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped by adding a solvent like acetonitrile.[9]

  • Analysis: After quenching, the samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[8]

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[10]

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to reach its target.[11]

  • Methodology: Rapid Equilibrium Dialysis (RED) is a common method used for this assay.[11] In this method, plasma containing the test compound is placed in one chamber of a RED device, separated by a semipermeable membrane from a buffer-filled chamber.[12][13]

  • Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[14]

  • Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[11] The concentration in the buffer chamber represents the unbound (free) drug.[14]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as (1 - fu) * 100.[11]

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[15]

  • Incubation: A specific substrate for a particular CYP isoform is incubated with human liver microsomes and the test compound at various concentrations.[15]

  • Metabolite Quantification: The reaction is initiated by the addition of an NADPH regenerating system. After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the specific substrate is quantified by LC-MS/MS.[15][16]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in its absence. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, is then determined.[15][17]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in ADME assessment, the following diagrams illustrate a typical experimental workflow and the logical relationships between different ADME properties.

G cluster_0 In Vitro ADME Screening Workflow TestCompound Test Compound (this compound derivative) Caco2 Caco-2 Permeability (Absorption) TestCompound->Caco2 HLM Liver Microsome Stability (Metabolism) TestCompound->HLM PPB Plasma Protein Binding (Distribution) TestCompound->PPB CYP CYP450 Inhibition (Drug-Drug Interaction Potential) TestCompound->CYP Data Data Analysis & Profiling Caco2->Data HLM->Data PPB->Data CYP->Data Candidate Candidate Selection Data->Candidate

Caption: A generalized workflow for the in vitro ADME screening of novel chemical entities.

G cluster_1 Interplay of Key ADME Properties Absorption Absorption (e.g., High Permeability) Bioavailability Oral Bioavailability Absorption->Bioavailability Increases Distribution Distribution (e.g., Low Plasma Protein Binding) Distribution->Bioavailability Increases Free Drug Metabolism Metabolism (e.g., High Stability) Metabolism->Bioavailability Decreases (First-Pass Effect) Excretion Excretion Bioavailability->Excretion

Caption: Logical relationships illustrating the impact of key ADME properties on oral bioavailability.

By systematically applying these experimental protocols and data analysis frameworks, researchers can effectively compare the ADME properties of a series of this compound derivatives. This comparative approach will enable the selection of candidates with the most favorable pharmacokinetic profiles for further preclinical and clinical development.

References

Evaluating the Off-Target Effects of 6-Bromochroman-4-amine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the off-target effects of the novel therapeutic candidate, 6-Bromochroman-4-amine, against other established kinase inhibitors in cellular models. Due to the limited publicly available data on the specific off-target profile of this compound, this document presents a template for analysis, incorporating hypothetical yet representative experimental data to illustrate a robust comparative study. The methodologies provided are based on established and widely utilized assays for characterizing the selectivity of small molecule inhibitors.

Introduction to this compound

This compound is a synthetic small molecule with a chroman scaffold, a privileged structure in medicinal chemistry known for its presence in a variety of biologically active compounds.[1] The incorporation of a bromine atom and an amine group suggests potential interactions with various biological targets, making it a compound of interest for therapeutic development, potentially in oncology and neurology.[2] However, like any bioactive small molecule, a thorough understanding of its selectivity and potential off-target effects is critical for safe and effective drug development.[3][4] Off-target interactions can lead to unforeseen side effects and toxicities, hindering clinical progression.[5]

This guide outlines a panel of assays to comprehensively profile the off-target effects of this compound in comparison to two hypothetical kinase inhibitors, Compound A (a highly selective inhibitor) and Compound B (a multi-kinase inhibitor).

Comparative Off-Target Profile

A comprehensive evaluation of off-target effects involves screening the compound against a broad panel of kinases and other relevant protein families, such as G-protein coupled receptors (GPCRs), and assessing its general cytotoxicity.

Kinase Selectivity Profile

The following table summarizes hypothetical data from a competitive binding assay screening this compound and two comparator compounds against a panel of 400 human kinases. The data is presented as the percentage of kinases inhibited by more than 50% at a concentration of 1 µM.

CompoundPrimary Target% Kinases Inhibited >50% at 1 µMKey Off-Target Families
This compound Hypothetical: Kinase X12%SRC family, TEC family
Compound A Kinase Y2%None significant
Compound B Kinase Z35%Multiple families
GPCR Binding Profile

Off-target effects are not limited to the kinome. Screening against a panel of common GPCRs is crucial to identify potential liabilities. The following table illustrates hypothetical results from a radioligand binding assay panel.

CompoundNumber of GPCRs Screened% GPCRs with >50% Inhibition at 10 µMNotable GPCR Hits
This compound 1005%Adrenergic, Dopaminergic
Compound A 1001%None significant
Compound B 10015%Serotonergic, Histaminergic
Cellular Cytotoxicity

Assessing the general cytotoxicity of a compound in various cell lines is a fundamental step in off-target evaluation. The following table presents hypothetical IC50 values (the concentration at which 50% of cell growth is inhibited) for the compounds in three common cancer cell lines.

CompoundCell Line 1 (e.g., HeLa) IC50 (µM)Cell Line 2 (e.g., A549) IC50 (µM)Cell Line 3 (e.g., MCF7) IC50 (µM)
This compound 152518
Compound A > 50> 50> 50
Compound B 587

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the procedures for the key assays mentioned in this guide.

In Vitro Kinase Profiling (Kinobeads Assay)

This chemical proteomics approach allows for the unbiased profiling of kinase inhibitors against endogenous kinases from a cell lysate.[6][7]

  • Cell Lysate Preparation: Culture human cells (e.g., HEK293T, HeLa) to 80-90% confluency. Harvest cells, wash with PBS, and lyse in a buffer containing non-denaturing detergents and protease/phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of the test compound (e.g., this compound) for 1 hour at 4°C to allow for binding to target kinases.

  • Kinobeads Pulldown: Add kinobeads, an affinity resin with immobilized non-selective kinase inhibitors, to the lysate and incubate for 1 hour at 4°C to capture kinases not bound to the test compound.[6]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation and Mass Spectrometry: Digest the eluted proteins into peptides, label with isobaric tags (for multiplexing), and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the captured kinases. The reduction in binding of a kinase to the kinobeads in the presence of the test compound indicates that the compound is an inhibitor of that kinase.

GPCR Off-Target Screening (Radioligand Binding Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.[8][9]

  • Membrane Preparation: Use commercially available cell membranes prepared from cell lines overexpressing the GPCR of interest.

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a known concentration of a specific radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound and determine the IC50 value.

Cellular Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value, representing the concentration at which cell viability is reduced by 50%.

Visualizations

Diagrams are provided to illustrate a hypothetical signaling pathway that could be modulated by this compound and the general workflow for evaluating off-target effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Compound This compound Compound->RTK Compound->PI3K

Caption: Hypothetical signaling pathway potentially inhibited by this compound.

G cluster_workflow Experimental Workflow for Off-Target Evaluation cluster_primary_screening Primary Screening cluster_secondary_assays Secondary & Functional Assays cluster_validation In-depth Validation start Test Compound (this compound) KinaseScreen Broad Kinase Panel (e.g., 400 kinases) start->KinaseScreen GPCRScreen GPCR Binding Panel (e.g., 100 targets) start->GPCRScreen DoseResponse Dose-Response of Hits KinaseScreen->DoseResponse GPCRScreen->DoseResponse CellularAssays Cellular Target Engagement DoseResponse->CellularAssays Cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) CellularAssays->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism InVivo In Vivo Toxicity & Efficacy Mechanism->InVivo end Selectivity Profile InVivo->end

Caption: General experimental workflow for evaluating off-target effects of a test compound.

Conclusion

The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery and development. While direct experimental data for this compound is not yet widely available, this guide provides a robust framework for its evaluation. By employing a multi-faceted approach that includes broad panel screening and cellular assays, researchers can build a detailed selectivity profile. This will not only help in identifying potential liabilities but also in uncovering novel therapeutic opportunities for this promising compound. The presented protocols and hypothetical data serve as a blueprint for conducting a thorough and objective comparison of this compound with other relevant small molecules.

References

Safety Operating Guide

Proper Disposal of 6-Bromochroman-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals handling specialized compounds like 6-Bromochroman-4-amine, a clear and immediate understanding of disposal procedures is critical. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, a halogenated cyclic amine.

Immediate Safety and Handling Protocols

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, as similar compounds can be irritants or harmful if absorbed.[1][2]
Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Handle in a well-ventilated area or under a chemical fume hood. A certified respirator may be necessary if handling as a powder outside of a fume hood.[2]Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[2]

In the event of a spill, immediately alert others and evacuate the area if necessary. For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the material.[4][5] Place the absorbed material into a sealed and properly labeled hazardous waste container.[4][5] Do not use combustible materials like paper towels for cleanup.[6]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] In-lab chemical treatment or neutralization is not recommended without validated protocols due to the risk of hazardous reactions and byproducts.[8]

1. Waste Identification and Segregation:

  • Characterize the Waste: this compound is a halogenated organic compound .[9] All waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.[7][10]

  • Segregate Halogenated Waste: It is critical to segregate this waste into a designated "Halogenated Organic Waste" stream.[4][9] Do not mix it with non-halogenated organic waste, acids, bases, or other incompatible materials.[4][9][11] This prevents dangerous reactions and simplifies the disposal process, often reducing costs.[4][12]

2. Containerization:

  • Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure, tight-fitting lids.[4][13] High-density polyethylene (HDPE) containers are often a suitable choice for both solid and liquid waste.[7]

  • Solid Waste: Collect solid this compound waste and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealable container.[7]

  • Liquid Waste: For solutions containing this compound, use a dedicated, shatter-resistant waste container.[13]

  • Filling Capacity: Do not overfill containers. A general guideline is to fill to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[7][8]

3. Labeling and Documentation:

Proper labeling is a critical and non-negotiable step for safety and regulatory compliance.[13]

  • Label Contents: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[4][11]

    • The full chemical name: "This compound ". Do not use abbreviations.[5][7]

    • The approximate concentration and composition of the waste mixture.[9]

    • All associated hazards (e.g., "Irritant," "Harmful").[4][7]

    • The accumulation start date (the date the first drop of waste was added to the container).[8][13]

  • Maintain a Log: Keep a detailed log of the waste being added to each container. This is essential for both the waste disposal service and for regulatory compliance.[13]

4. Storage:

  • Designated Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][14]

  • Secondary Containment: Place waste containers in a secondary containment system to prevent spills from spreading.[15]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[4][16] Keep containers away from heat sources and incompatible substances.[4][16]

  • Regulatory Limits: Be aware of the maximum volume of hazardous waste allowed to accumulate in a laboratory. This is typically 55 gallons of hazardous waste or one quart of acutely hazardous waste.[14][17]

Quantitative Data for Laboratory Waste Storage

ParameterRegulatory LimitRationale & Reference
Maximum Hazardous Waste Volume 55 gallons per Satellite Accumulation AreaPrevents excessive accumulation of hazardous materials in a working laboratory.[14][17]
Maximum Acutely Hazardous Waste (P-Listed) 1 quart (liquid) or 1 kg (solid)Stricter control for highly toxic substances.[8][14]
Maximum Accumulation Time 6 to 12 months (institution-dependent)Ensures timely removal of waste, minimizing long-term storage risks.[8][14][15]
Container Fill Level No more than 75-80% fullAllows for vapor expansion and prevents spills during handling and transport.[7][8]

5. Arranging for Disposal:

  • Contact Professionals: Once a waste container is nearly full (around 75%) or reaches its accumulation time limit, arrange for pickup.[8] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][16]

  • Provide Documentation: Supply the waste disposal professionals with your detailed waste logs and any other required documentation.[13]

  • Never Use Drains or Regular Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[14][15][17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Waste containing This compound generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Segregate into 'Halogenated Organic Waste' container. is_halogenated->halogenated_waste Yes non_halogenated_waste Segregate into appropriate non-halogenated waste stream. is_halogenated->non_halogenated_waste No containerize Place waste in a compatible, sealed container (≤ 75% full). halogenated_waste->containerize label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards & Composition - Accumulation Start Date containerize->label_container store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste check_full Container 75% full or accumulation limit reached? store_waste->check_full check_full->store_waste No contact_ehs Contact EHS or licensed waste disposal company for pickup. check_full->contact_ehs Yes end Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 6-Bromochroman-4-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Weighing and Transfer: All weighing and transfers of this compound should be conducted within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[2] Do not mix it with non-halogenated waste.[2]

  • Solid Waste:

    • Unused Compound: Collect any unused or waste this compound in a clearly labeled, sealed, and chemically compatible container.

    • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[1]

  • Liquid Waste:

    • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[1]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

    • Professional Disposal: The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Verify Emergency Equipment Verify Emergency Equipment Don PPE->Verify Emergency Equipment Weigh & Transfer Weigh & Transfer Verify Emergency Equipment->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Surfaces & Glassware Decontaminate Surfaces & Glassware Conduct Reaction->Decontaminate Surfaces & Glassware Segregate Waste Segregate Waste Decontaminate Surfaces & Glassware->Segregate Waste Remove PPE Remove PPE Segregate Waste->Remove PPE Label & Seal Waste Containers Label & Seal Waste Containers Segregate Waste->Label & Seal Waste Containers Wash Hands Wash Hands Remove PPE->Wash Hands Store in Satellite Area Store in Satellite Area Label & Seal Waste Containers->Store in Satellite Area Professional Disposal Professional Disposal Store in Satellite Area->Professional Disposal

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.